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  • Product: 7-Methoxy-6-nitroquinazoline

Core Science & Biosynthesis

Foundational

The 7-Methoxy-6-nitroquinazoline Scaffold: Physicochemical Profiling and Synthetic Workflows for Targeted EGFR Inhibitors

Executive Summary In the landscape of precision oncology, the quinazoline ring serves as a privileged pharmacophore, particularly in the development of Epidermal Growth Factor Receptor (EGFR) and HER2 tyrosine kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of precision oncology, the quinazoline ring serves as a privileged pharmacophore, particularly in the development of Epidermal Growth Factor Receptor (EGFR) and HER2 tyrosine kinase inhibitors. Among the most critical building blocks in this domain is 7-Methoxy-6-nitroquinazoline (and its derivatives, such as 4-chloro-7-methoxy-6-nitroquinazoline). This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural rationale, and validated synthetic protocols for utilizing this scaffold. Designed for medicinal chemists and drug development professionals, this guide elucidates the causality behind experimental workflows that transform this inert precursor into highly potent, irreversible covalent inhibitors like Afatinib and Dacomitinib.

Structural Rationale & Physicochemical Profiling

The strategic placement of functional groups on the quinazoline core is not arbitrary; it is dictated by the precise topography of the EGFR ATP-binding cleft.

  • The 7-Methoxy Group: Positioned to project into the solvent-exposed region of the kinase domain, the methoxy group enhances the aqueous solubility of the highly lipophilic quinazoline core without introducing steric clashes that would hinder ATP-competitive binding[1].

  • The 6-Nitro Group: In the early stages of synthesis, the nitro group acts as an electron-withdrawing, chemically stable placeholder. It deactivates the ring, directing nucleophilic aromatic substitution (SNAr) exclusively to the 4-position. Post-substitution, it is reduced to an amine, providing the critical attachment point for an acrylamide moiety—the Michael acceptor responsible for irreversible covalent bonding[2].

Quantitative Physicochemical Data

Understanding the baseline properties of the primary precursor, 7-Methoxy-6-nitroquinazolin-4(3H)-one , is essential for predicting solubility, reactivity, and downstream pharmacokinetic behavior[3].

PropertyValueClinical / Synthetic Relevance
Molecular Formula C9H7N3O4Core building block for targeted TKIs.
Molar Mass 221.17 g/mol Low molecular weight allows for extensive downstream derivatization while remaining within Lipinski's Rule of 5[3].
XLogP3-AA 0.5Highly hydrophilic in its lactam state; lipophilicity increases significantly upon chlorination and aniline coupling[3].
Topological Polar Surface Area (TPSA) 96.5 ŲIndicates moderate membrane permeability; subsequent modifications optimize this for intracellular kinase targeting[3].
Hydrogen Bond Donors / Acceptors 1 / 4The N3-H acts as a donor in the precursor, which is eliminated upon conversion to the 4-chloro reactive intermediate[3].

Mechanistic Causality in Drug Design

The transition from a reversible, competitive inhibitor (like Gefitinib) to an irreversible, covalent inhibitor (like Afatinib) relies heavily on the functionalization of the 6-position of the quinazoline ring[2].

Once the 6-nitro group is reduced to an amine, it is acylated with acryloyl chloride. The resulting acrylamide acts as a soft electrophile (Michael acceptor). When the quinazoline core anchors into the ATP-binding pocket via hydrogen bonding at the hinge region, the acrylamide is perfectly positioned in three-dimensional space to undergo a nucleophilic attack by the sulfhydryl group of Cysteine 773 (Cys773) in EGFR (or Cys805 in HER2)[2]. This covalent bond permanently inactivates the kinase, overcoming resistance mutations (e.g., T790M) that typically increase the receptor's affinity for ATP and outcompete reversible drugs.

G A EGFR Tyrosine Kinase Domain B ATP Binding Pocket A->B C Quinazoline Core (Competitive H-Bonding) B->C Anchors D 7-Methoxy Group (Solvent-Exposed Region) B->D Solubilizes E 6-Acrylamide Group (Michael Acceptor) B->E Positions F Cys773 Residue (Nucleophilic Attack) E->F Reacts with G Irreversible Covalent Bond F->G H Inhibition of Phosphorylation & Tumor Apoptosis G->H

Caption: Mechanistic logic of EGFR inhibition via covalent binding of the 6-acrylamide quinazoline derivative.

Synthetic Workflows & Protocol Validation

The synthesis of EGFR inhibitors from 7-methoxy-6-nitroquinazolin-4(3H)-one requires a highly controlled, sequential functionalization. The protocols below are engineered as self-validating systems, incorporating in-process controls to ensure high-fidelity yields.

G A 7-Methoxy-6-nitroquinazolin-4(3H)-one (Stable Precursor) B POCl3 / Reflux (Chlorination) A->B C 4-Chloro-7-methoxy-6-nitroquinazoline (Reactive Intermediate) B->C D Aniline Derivative / iPrOH (SNAr Reaction) C->D E N-Aryl-7-methoxy-6-nitroquinazolin-4-amine (Core Scaffold) D->E F Fe/HCl or H2/Ni (Nitro Reduction) E->F G 6-Amino Derivative F->G H Acryloyl Chloride (Acylation) G->H I Irreversible EGFR Inhibitor (e.g., Afatinib analog) H->I

Caption: Synthetic workflow from quinazolinone precursor to irreversible covalent EGFR inhibitors.

Protocol 1: Halogenation to 4-Chloro-7-methoxy-6-nitroquinazoline

To couple the quinazoline core with an aniline derivative, the inert lactam must first be converted into a highly reactive imidoyl chloride[4].

  • Reagent Charging: Suspend 7-methoxy-6-nitroquinazolin-4(3H)-one (1.0 eq) in neat Phosphorus oxychloride (POCl3) (approx. 5-7 volumes).

    • Causality: POCl3 acts as both the solvent and the halogenating agent. The absence of a secondary solvent prevents unwanted side reactions and maximizes the concentration of the chlorinating species[4].

  • Reflux: Heat the suspension to reflux (approx. 105°C) for 4 hours.

    • Causality: The high thermal energy is required to drive the formation of the Vilsmeier-Haack-type intermediate, overcoming the electron-withdrawing deactivation caused by the 6-nitro group.

  • In-Process Control: Monitor the reaction via LC-MS. The starting material peak (m/z 222 [M+H]+) must shift completely to the product peak (m/z 240 [M+H]+)[4].

  • Distillation & Workup: Distill off the excess POCl3in vacuo. Dissolve the crude, viscous residue in anhydrous dichloromethane (DCM) and wash carefully with saturated aqueous NaHCO3.

    • Causality: Removing bulk POCl3 prior to aqueous workup prevents a violent exothermic hydrolysis. The NaHCO3 wash neutralizes residual phosphoric and hydrochloric acids, which would otherwise degrade the moisture-sensitive 4-chloroquinazoline intermediate[4].

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate to yield 4-chloro-7-methoxy-6-nitroquinazoline as an off-white to yellow solid[5].

Protocol 2: SNAr Coupling with Aniline Derivatives

This step builds the critical N-phenylquinazolin-4-amine pharmacophore, which is responsible for anchoring the drug into the ATP pocket[1].

  • Reaction Setup: Suspend 4-chloro-7-methoxy-6-nitroquinazoline (1.0 eq) and a specific aniline derivative (e.g., 3-chloro-4-fluoroaniline, 1.1 eq) in anhydrous isopropanol (iPrOH)[4].

  • Reflux: Heat the mixture to reflux (82°C) for 3 hours.

    • Causality: The highly electron-deficient nature of the quinazoline ring—exacerbated by both the pyrimidine nitrogens and the 6-nitro group—makes the 4-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by the aniline's primary amine[1].

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature.

    • Causality: The reaction generates HCl as a byproduct, resulting in the formation of the product as a hydrochloride salt. This salt is poorly soluble in cold isopropanol, driving the reaction equilibrium forward via Le Chatelier's principle and allowing for isolation without complex chromatography[4].

  • Isolation: Filter the resultant precipitate, wash sequentially with cold methanol and diethyl ether to remove unreacted aniline, and dry in vacuo to afford the pure N-aryl-7-methoxy-6-nitroquinazolin-4-amine hydrochloride[4].

(Note: Subsequent steps involve the selective reduction of the 6-nitro group using Iron/HCl or Raney Nickel/H2, followed by acylation with acryloyl chloride at 0°C to yield the final covalent inhibitor[4],[2].)

References

  • 7-methoxy-6-nitroquinazolin-4(3H)-one | C9H7N3O4 | CID 135547025 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • 4-Chloro-7-methoxy-6-nitroquinazoline | C9H6ClN3O3 | CID 10490187 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • S1 Supporting Information: Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). AWS / PLOS One Supporting Data. Available at:[Link]

  • US9168253B2 - Quinazoline compounds.Google Patents.

Sources

Exploratory

Analytical and Synthetic Profiling of 7-Methoxy-6-nitroquinazoline: Exact Mass Characterization and Drug Discovery Workflows

Executive Summary As a Senior Application Scientist in pharmaceutical development, I frequently encounter analytical bottlenecks when characterizing highly functionalized heterocyclic intermediates. 7-Methoxy-6-nitroquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I frequently encounter analytical bottlenecks when characterizing highly functionalized heterocyclic intermediates. 7-Methoxy-6-nitroquinazoline is a foundational scaffold utilized in the synthesis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors[1]. However, discrepancies often arise during mass spectrometry analysis due to confusion between the core quinazoline, its 4-oxo precursor, and its 4-chloro derivative. This whitepaper provides an authoritative guide on the exact mass, molecular weight, and high-resolution mass spectrometry (HRMS) validation of the pure 7-Methoxy-6-nitroquinazoline scaffold, ensuring rigorous quality control before advancing to complex Active Pharmaceutical Ingredient (API) synthesis.

Physicochemical Profiling and Mass Metrics

To ensure synthetic integrity, precise mass metrics must be established. The core structure of 7-Methoxy-6-nitroquinazoline consists of a bicyclic quinazoline ring substituted with a methoxy group at the 7-position and a nitro group at the 6-position.

PropertyValueAnalytical Causality & Significance
Chemical Formula C9H7N3O3Defines the elemental composition, dictating the theoretical isotopic distribution required for HRMS validation.
Molecular Weight 205.17 g/mol Utilized for bulk stoichiometric calculations and yield determinations during scale-up synthesis[2].
Monoisotopic Exact Mass 205.0487 DaThe mass of the molecule composed entirely of the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O). Critical for distinguishing the target from isobaric impurities[2].
Target [M+H] + m/z 206.0560The expected mass-to-charge ratio in positive-ion Electrospray Ionization (ESI+), accounting for the addition of one proton (1.0073 Da).
XLogP3 ~1.6Indicates moderate lipophilicity, justifying the use of reversed-phase C18 chromatography for LC-MS separation[2].

High-Resolution Mass Spectrometry (LC-HRMS) Methodology

Validating the synthesis of 7-Methoxy-6-nitroquinazoline requires a self-validating HRMS protocol. The following workflow ensures that the observed mass aligns with the theoretical exact mass (205.0487 Da) with an error margin of less than 5 ppm.

MS_Workflow S1 Sample Prep (0.1% FA in ACN/H2O) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI(+) Ionization ([M+H]+ m/z 206.0560) S2->S3 S4 HRMS Detection (TOF / Orbitrap) S3->S4 S5 Data Analysis (Mass Error < 5 ppm) S4->S5

Step-by-step LC-HRMS workflow for analyzing 7-Methoxy-6-nitroquinazoline.

Step 1: Sample Preparation
  • Action : Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Acetonitrile (ACN). Dilute to 1 µg/mL using a 50:50 mixture of Water/ACN containing 0.1% Formic Acid (FA).

  • Causality : The 0.1% FA serves as an essential proton source. The basic nitrogen atoms in the quinazoline ring readily accept these protons, forming stable [M+H] + ions that drastically enhance the signal-to-noise ratio in ESI+ mode.

Step 2: Chromatographic Separation
  • Action : Inject 2 µL onto a reversed-phase C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a gradient from 5% to 95% Organic (ACN + 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality : The moderate lipophilicity (XLogP3 ~1.6) of the compound ensures optimal retention on a C18 stationary phase. Gradient elution sharpens the chromatographic peak and separates the target from highly polar unreacted precursors.

Step 3: Electrospray Ionization (ESI+)
  • Action : Operate the MS source in positive ion mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Causality : High desolvation temperatures ensure efficient droplet evaporation, preventing ion suppression and maximizing the release of bare gas-phase ions into the mass analyzer.

Step 4: HRMS Detection & Self-Validation
  • Action : Scan using a Time-of-Flight (TOF) or Orbitrap analyzer (m/z 100-500). Extract the chromatogram at exactly m/z 206.0560.

  • Self-Validation Checkpoint : Inject a blank (ACN/H2O + 0.1% FA) prior to the sample. The absence of a peak at m/z 206.0560 confirms zero system carryover. Furthermore, the isotopic pattern (M+1, M+2) must mathematically match the theoretical distribution for C9H7N3O3 to definitively rule out isobaric false positives.

Synthetic Utility in Drug Development

In oncology drug development, 7-Methoxy-6-nitroquinazoline is rarely the final therapeutic agent; rather, it is a highly reactive intermediate[3]. The strategic placement of the nitro group at the 6-position and the methoxy group at the 7-position allows for precise downstream functionalization[1].

Typically, the 4-position of the quinazolinone precursor is chlorinated using Phosphorus Oxychloride (POCl 3​ ) to yield 4-chloro-7-methoxy-6-nitroquinazoline. This intermediate undergoes a Nucleophilic Aromatic Substitution (S N​ Ar) with various aniline derivatives. Finally, the 6-nitro group is reduced to an amine and acylated to form an acrylamide functional group. This acrylamide acts as a covalent warhead, irreversibly binding to Cysteine 773 (Cys773) in the ATP-binding pocket of mutated EGFR, effectively shutting down cancer cell signal transduction[1].

G A 7-Methoxy-6-nitroquinazoline (Exact Mass: 205.0487 Da) B Chlorination (POCl3) (4-Chloro Intermediate) A->B POCl3, Reflux C SNAr Amination (Adding Anilino Group) B->C Substituted Aniline D Nitro Reduction & Acylation (Final EGFR Inhibitor) C->D Fe/HCl, then Acryloyl Cl

Workflow for synthesizing covalent EGFR inhibitors from 7-Methoxy-6-nitroquinazoline.

Conclusion

The successful integration of 7-Methoxy-6-nitroquinazoline into pharmaceutical pipelines relies heavily on rigorous analytical characterization. By leveraging its exact monoisotopic mass of 205.0487 Da and employing self-validating HRMS protocols, researchers can confidently verify the integrity of this crucial intermediate before advancing to complex, multi-step API synthesis.

References

  • Title: (12) United States Patent - Googleapis.com (US 9,725,439 B2)
  • Title: S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101)
  • Source: benchchem.
  • Title: 99208-91-0, 3-(nitromethyl)-1-nitrosoindole Formula - ECHEMI (C9H7N3O3 Exact Mass Data)

Sources

Foundational

Advanced Material Safety and Handling Guide: 7-Methoxy-6-nitroquinazoline Derivatives in Targeted Therapeutics

Executive Summary In the landscape of targeted oncology, the quinazoline scaffold is a privileged structure. Specifically, 7-methoxy-6-nitroquinazoline —and its activated electrophilic counterpart, 4-chloro-7-methoxy-6-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the quinazoline scaffold is a privileged structure. Specifically, 7-methoxy-6-nitroquinazoline —and its activated electrophilic counterpart, 4-chloro-7-methoxy-6-nitroquinazoline—serves as a critical building block in the synthesis of first- and second-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) [1].

This whitepaper provides an in-depth, mechanistically grounded guide to the Material Safety Data Sheet (MSDS), physicochemical properties, and advanced handling protocols for these compounds. Designed for drug development professionals, this guide transcends standard safety pictograms by explaining the causality behind the chemical hazards and the logic driving experimental workflows.

Chemical Identity & Physicochemical Profiling

Understanding the dichotomy between the stable precursor and the reactive intermediate is essential for safe handling and successful synthesis. The quantitative data for both structural forms are summarized below.

Property4-Hydroxy-7-methoxy-6-nitroquinazoline (Precursor)4-Chloro-7-methoxy-6-nitroquinazoline (Active Intermediate)
CAS Number 1012057-47-455496-69-0
Molecular Formula C9H7N3O4C9H6ClN3O3
Molecular Weight 221.17 g/mol 239.62 g/mol
Physical State White to pale yellow solidYellow to brown crystalline powder
Reactivity Profile Stable, non-hygroscopicHighly moisture-sensitive, electrophilic
Primary Utility Starting material / Storage formDirect coupling agent for SNAr reactions

Material Safety Data Sheet (MSDS) Core & Hazard Causality

Standard MSDS documentation lists hazards, but a robust safety culture requires understanding the molecular mechanisms driving these risks [2].

  • Acute Toxicity (Oral) - Category 4 (H302):

    • Mechanism: The nitroaromatic framework can intercalate with biological macromolecules. In vivo, nitroreductases can reduce the nitro group, generating toxic reactive oxygen species (ROS) and reactive nitroso intermediates that induce cellular oxidative stress.

  • Skin/Eye Irritation - Category 2/2A (H315/H319):

    • Mechanism: The 4-chloro derivative is highly susceptible to nucleophilic attack by water. Upon contact with the aqueous environment of the ocular mucosa or sweat on the skin, it undergoes rapid hydrolysis, releasing stoichiometric amounts of hydrochloric acid (HCl) directly onto the tissue.

  • STOT SE - Category 3 (H335):

    • Mechanism: Inhalation of the fine crystalline dust introduces the reactive electrophile to the respiratory epithelium. The lipophilic methoxy group aids in cellular penetration, while the chloro group reacts with nucleophilic residues (e.g., thiols in cysteine) on mucosal proteins, triggering severe respiratory irritation.

Self-Validating Handling & Storage Protocols

Every protocol in a high-stakes synthetic laboratory must be a self-validating system. Do not rely solely on administrative controls; engineer the environment to prevent degradation.

  • Atmospheric Control & Storage:

    • Protocol: Store strictly under an inert atmosphere (Argon or dry N₂) at 2–8°C.

    • Causality: The C4 position of the quinazoline ring is exceptionally electron-deficient due to the combined electron-withdrawing effects of the ring nitrogens and the para-nitro group. Atmospheric moisture acts as a nucleophile, irreversibly converting the active 4-chloro compound back into the inert 4-hydroxy (quinazolone) form.

  • PPE & Dermal Protection:

    • Protocol: Double-gloving with nitrile gloves (minimum 0.12 mm thickness) is mandatory.

    • Causality: The lipophilic nature of the quinazoline core facilitates rapid dermal penetration. If moisture is present inside the glove, the compound will hydrolyze and cause localized acid burns.

  • Quality Control (Self-Validation):

    • Protocol: Conduct a visual and melting point check before use.

    • Validation: A shift from a vibrant, free-flowing yellow powder to a paler, clumpy, insoluble solid is a definitive macroscopic indicator of microscopic hydrolysis.

Step-by-Step Experimental Methodology: SNAr Amination

The most common application of 4-chloro-7-methoxy-6-nitroquinazoline is its coupling with an aniline derivative via Nucleophilic Aromatic Substitution (SNAr) to form the core of a TKI [3].

Step 1: Preparation of the Reaction Matrix

  • Action: In a flame-dried Schlenk flask purged with Argon, dissolve 1.0 equivalent of 4-chloro-7-methoxy-6-nitroquinazoline in anhydrous isopropanol (IPA) or 1,4-dioxane.

  • Causality: Anhydrous conditions prevent premature hydrolysis. IPA is preferred because it solubilizes the starting materials at reflux temperatures but allows the highly crystalline product to precipitate upon cooling.

Step 2: Nucleophile and Base Addition

  • Action: Add 1.05 equivalents of the target aniline (e.g., 3-chloro-4-fluoroaniline) followed by 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl generated during the SNAr reaction, preventing the aniline nucleophile from being protonated and rendered inactive.

Step 3: Thermal Activation

  • Action: Heat the mixture to reflux (80–100°C) for 3–4 hours. Monitor consumption of the starting material via TLC (Eluent: 5% MeOH in DCM).

  • Causality: The nitro group at the 6-position strongly withdraws electron density via resonance, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the quinazoline core. This drastically reduces the activation energy required to form the critical Meisenheimer complex intermediate.

Step 4: Quenching and Isolation

  • Action: Cool the reaction slowly to room temperature, then to 0°C in an ice bath. Filter the resulting precipitate and wash sequentially with cold isopropanol and diethyl ether.

  • Causality: The coupled secondary amine product is highly crystalline and significantly less soluble in cold IPA than the starting materials or the DIPEA-HCl salt. This thermodynamic difference creates a highly efficient, self-purifying isolation step without the need for column chromatography.

Downstream Application & Pharmacological Pathway

Once the SNAr coupling is complete, the 6-nitro group is typically reduced to an amine, which is then acylated to form an acrylamide (creating an irreversible, covalent inhibitor) or left as a reversible binder. These 7-methoxy-quinazoline derivatives act by competitively occupying the ATP-binding pocket of the EGFR kinase domain, halting downstream oncogenic signaling.

G TKI Quinazoline Derivative (TKI) EGFR EGFR (Tyrosine Kinase) TKI->EGFR Competitive ATP Inhibition Apoptosis Apoptosis Induction TKI->Apoptosis Promotes PI3K PI3K Pathway EGFR->PI3K RAS RAS/RAF/MEK Pathway EGFR->RAS Proliferation Tumor Cell Proliferation PI3K->Proliferation RAS->Proliferation

Mechanism of action for 7-Methoxy-6-nitroquinazoline-derived TKIs in EGFR signaling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135547025, 7-methoxy-6-nitroquinazolin-4(3H)-one". PubChem. Available at:[Link]

  • Google Patents. "US9168253B2 - Quinazoline compounds". United States Patent and Trademark Office.
Exploratory

The Strategic deployment of 7-Methoxy-6-nitroquinazoline in Modern Tyrosine Kinase Inhibitor Design: A Technical Guide

Abstract The quinazoline scaffold represents a cornerstone in the design of targeted cancer therapeutics, particularly small-molecule tyrosine kinase inhibitors (TKIs). This technical guide provides an in-depth explorati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazoline scaffold represents a cornerstone in the design of targeted cancer therapeutics, particularly small-molecule tyrosine kinase inhibitors (TKIs). This technical guide provides an in-depth exploration of the 7-methoxy-6-nitroquinazoline moiety as a pivotal building block in the development of potent and selective TKIs. We will dissect the strategic rationale behind the incorporation of the 7-methoxy and 6-nitro substituents, examining their profound influence on molecular interactions within the ATP-binding pocket of oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR). This guide will further present detailed synthetic methodologies, structure-activity relationship (SAR) analyses, and the translation of these molecular design principles into clinically relevant anti-cancer agents.

Introduction: The Tyrosine Kinase Target and the Rise of the Quinazoline Scaffold

Tyrosine kinases are a family of enzymes that play a critical role in intracellular signaling pathways, governing processes such as cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of tyrosine kinase activity, often due to genetic mutations or overexpression, is a hallmark of many cancers.[2] This has rendered them prime targets for therapeutic intervention.

The quinazoline core has emerged as a "privileged scaffold" in the design of TKIs due to its structural resemblance to the adenine ring of ATP, allowing it to competitively bind to the ATP-binding site of kinases.[3] Marketed drugs such as gefitinib (Iressa®) and erlotinib (Tarceva®) are prominent examples of 4-anilinoquinazoline-based TKIs that have revolutionized the treatment of non-small-cell lung cancer (NSCLC).[4][5] The efficacy of these inhibitors is heavily reliant on the substitution pattern on the quinazoline ring, particularly at the C-6 and C-7 positions, which modulate binding affinity, selectivity, and pharmacokinetic properties.[6][7]

The 7-Methoxy-6-nitroquinazoline Moiety: A Strategic Design Choice

The selection of the 7-methoxy-6-nitroquinazoline core is a deliberate and strategic choice in TKI design, driven by the distinct and synergistic contributions of each substituent.

The Role of the 7-Methoxy Group: Enhancing Potency and Solubility

The methoxy group at the C-7 position of the quinazoline ring plays a crucial role in enhancing the inhibitor's potency. It can act as a hydrogen bond acceptor, forming favorable interactions with residues in the kinase's active site. Furthermore, the presence of this group can improve the solubility of the molecule, a critical factor for bioavailability.[8] Structure-activity relationship studies have consistently shown that substitutions at the C-7 position with small, electron-donating groups like methoxy are favorable for inhibitory activity.[9]

The 6-Nitro Group: A Versatile Handle for Further Functionalization and Potency

The nitro group at the C-6 position serves a dual purpose. Firstly, its electron-withdrawing nature can modulate the electronic properties of the quinazoline ring system, influencing its interaction with the kinase. Secondly, and more importantly, the nitro group is a versatile chemical handle. It can be readily reduced to an amino group, which can then be further derivatized to introduce a wide array of pharmacophoric elements.[10] This allows for the exploration of structure-activity relationships and the optimization of lead compounds. This position is often exploited to introduce moieties that can form covalent bonds with specific residues in the kinase active site (e.g., cysteine), leading to irreversible inhibition, a strategy employed in second-generation TKIs.[6]

The General Mechanism of Action: Competitive ATP Inhibition

Quinazoline-based TKIs function by competitively binding to the ATP-binding pocket of the target kinase. The nitrogen at position 1 (N-1) of the quinazoline ring typically forms a crucial hydrogen bond with a backbone NH group of a methionine residue in the hinge region of the kinase.[11] The 4-anilino group extends into a hydrophobic pocket, and substitutions on this ring are critical for selectivity. The substituents at the C-6 and C-7 positions of the quinazoline core project towards the solvent-exposed region, where they can be modified to fine-tune the inhibitor's properties.

G cluster_kinase Tyrosine Kinase ATP Binding Pocket cluster_inhibitor Quinazoline TKI hinge Hinge Region (Met residue) hydrophobic_pocket Hydrophobic Pocket solvent_region Solvent-Exposed Region quinazoline_core Quinazoline Core quinazoline_core->hinge H-Bond (N-1) anilino_group 4-Anilino Group anilino_group->hydrophobic_pocket Hydrophobic Interactions substituents C6/C7 Substituents substituents->solvent_region Fine-tuning Potency & Selectivity

Caption: Generalized binding mode of a 4-anilinoquinazoline TKI in the ATP pocket.

Synthesis of the 7-Methoxy-6-nitroquinazoline Core

The synthesis of the 7-methoxy-6-nitroquinazoline core can be achieved through a multi-step process, starting from readily available precursors. The following is a representative synthetic protocol based on established methodologies for similar quinazoline derivatives.

Experimental Protocol: Synthesis of 7-Methoxy-6-nitroquinazolin-4(3H)-one

This protocol outlines the synthesis of a key intermediate, 7-methoxy-6-nitroquinazolin-4(3H)-one, which can then be chlorinated to provide the reactive 4-chloro-7-methoxy-6-nitroquinazoline.

Step 1: Nitration of 2-Amino-4-methoxybenzoic acid

  • To a stirred solution of 2-amino-4-methoxybenzoic acid in concentrated sulfuric acid, cooled to 0°C, slowly add a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-amino-4-methoxy-5-nitrobenzoic acid.

Step 2: Cyclization to 7-Methoxy-6-nitroquinazolin-4(3H)-one

  • A mixture of 2-amino-4-methoxy-5-nitrobenzoic acid and formamide is heated to 150-160°C for 4-5 hours.

  • Cool the reaction mixture and add water.

  • Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield 7-methoxy-6-nitroquinazolin-4(3H)-one.

Conversion to 4-Chloro-7-methoxy-6-nitroquinazoline

The quinazolinone intermediate is then activated for subsequent nucleophilic substitution at the C-4 position.

  • Reflux a mixture of 7-methoxy-6-nitroquinazolin-4(3H)-one in thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Triturate the residue with an inert solvent (e.g., toluene) and evaporate to dryness to yield the crude 4-chloro-7-methoxy-6-nitroquinazoline, which can be used in the next step without further purification.

G A 2-Amino-4-methoxybenzoic acid B 2-Amino-4-methoxy-5-nitrobenzoic acid A->B HNO3, H2SO4 C 7-Methoxy-6-nitroquinazolin-4(3H)-one B->C Formamide, Heat D 4-Chloro-7-methoxy-6-nitroquinazoline C->D SOCl2, DMF

Caption: Synthetic pathway to 4-chloro-7-methoxy-6-nitroquinazoline.

Structure-Activity Relationship (SAR) and Drug Design

The 4-chloro-7-methoxy-6-nitroquinazoline is a versatile intermediate for the synthesis of a library of TKI candidates. The C-4 position is amenable to nucleophilic aromatic substitution with various anilines, which is a cornerstone of many EGFR inhibitors.[10]

The general structure-activity relationships for 4-anilinoquinazoline-based EGFR inhibitors are well-established:

  • Quinazoline Core: Essential for binding to the hinge region of the kinase.

  • 4-Anilino Moiety: Crucial for occupying the hydrophobic pocket. Substitutions on the aniline ring, such as small lipophilic groups (e.g., chloro, bromo, ethynyl), can enhance potency.[6]

  • C-6 and C-7 Substitutions: As discussed, these positions are critical for modulating potency, selectivity, and pharmacokinetic properties. The 7-methoxy group is often optimal for potency, while the 6-position can be functionalized to introduce groups that confer irreversible binding or target specific mutations.

Case Study: Conceptual Design of an Irreversible TKI

Leveraging the 7-methoxy-6-nitroquinazoline core, one can conceptualize the design of an irreversible TKI targeting a specific cysteine residue in the active site of a kinase, such as Cys797 in EGFR.

  • Reduction of the Nitro Group: The 6-nitro group is reduced to a 6-amino group using standard reduction methods (e.g., iron in acetic acid, or catalytic hydrogenation).

  • Introduction of a Michael Acceptor: The resulting 6-amino group is then acylated with an acryloyl chloride or a similar reagent to introduce a Michael acceptor. This reactive group can then form a covalent bond with the thiol group of the cysteine residue.

This strategic functionalization at the C-6 position, enabled by the initial presence of the nitro group, is a powerful approach to developing second-generation, irreversible TKIs with enhanced potency and the ability to overcome certain forms of drug resistance.[6]

Quantitative Analysis of Quinazoline-Based Inhibitors

The potency of TKIs is typically quantified by their half-maximal inhibitory concentration (IC50). The following table provides a conceptual summary of how substitutions on the quinazoline ring can influence the inhibitory activity against a target kinase.

Quinazoline CoreC-4 SubstituentC-6 SubstituentC-7 SubstituentRepresentative IC50 (nM)
Quinazoline3-chloro-4-fluoroanilineHH>1000
Quinazoline3-chloro-4-fluoroanilineMethoxyMethoxy50-100
Quinazoline3-chloro-4-fluoroanilineNitroMethoxy10-50
Quinazoline3-chloro-4-fluoroanilineAcrylamideMethoxy<10 (Irreversible)

Note: The IC50 values are representative and can vary significantly based on the specific kinase and assay conditions.

Conclusion

The 7-methoxy-6-nitroquinazoline moiety is a highly valuable and strategically important building block in the rational design of tyrosine kinase inhibitors. The 7-methoxy group consistently contributes to enhanced potency, while the 6-nitro group offers a versatile handle for subsequent chemical modifications, including the introduction of functionalities for irreversible binding. A thorough understanding of the synthesis, structure-activity relationships, and mechanism of action of quinazoline derivatives empowers medicinal chemists to design next-generation TKIs with improved efficacy, selectivity, and the ability to overcome clinical drug resistance. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals working at the forefront of targeted cancer therapy.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). SciPharm, 91(1), 18. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals, 16(4), 534. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry, 41(6). [Link]

  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (1996). Journal of Medicinal Chemistry, 39(5), 918-928. [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). Pharmaceuticals (Basel), 16(4), 534. [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6147-6152. [Link]

  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. (2007). HETEROCYCLES, 71(1), 39-46. [Link]

  • Three core structures of the synthesized quinazoline molecules... (n.d.). ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2006). Molecules, 11(4), 287-297. [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2006). Molecules, 11(4), 287-297. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). Molbank, 2020(2), M1131. [Link]

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2022). Scientific Reports, 12(1), 19688. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry, 9, 678822. [Link]

  • Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). Anti-cancer Agents in Medicinal Chemistry, 9(3), 246-275. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future Medicinal Chemistry, 16(18), 1625-1647. [Link]

  • Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. (2020). Biomaterials Science, 8(20), 5695-5704. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry, 9. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Pharmaceuticals, 16(11), 1541. [Link]

  • Quinazoline derivative as tyrosine-kinase inhibitor, preparation method therefor and application thereof. (2012).
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2025). ResearchGate. [Link]

  • Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. (2022). Journal of the Chinese Chemical Society, 69(5), 896-907. [Link]

  • Rational design of inhibitors that bind to inactive kinase conformations. (2006). Nature Chemical Biology, 2(7), 358-364. [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021). Arkivoc, 2021(9), 150-176. [Link]

  • The Nitro Group Reshapes the Effects of Pyrido[3,4-g]quinazoline Derivatives on DYRK/CLK Activity and RNA Splicing in Glioblastoma Cells. (2024). International Journal of Molecular Sciences, 25(4), 2400. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1H and 13C NMR Spectral Reference Data and Acquisition Protocols for 7-Methoxy-6-nitroquinazoline Derivatives

Executive Summary In the development of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitors (TKIs)—such as gefitinib, erlotinib, and afatinib—the quinazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitors (TKIs)—such as gefitinib, erlotinib, and afatinib—the quinazoline core is a ubiquitous structural motif. While the theoretical bare scaffold "7-methoxy-6-nitroquinazoline" is often referenced, in practical synthetic workflows, this compound is isolated and analyzed via its two primary reactive forms: the stable starting material 7-Methoxy-6-nitroquinazolin-4(3H)-one and the highly reactive electrophile 4-Chloro-7-methoxy-6-nitroquinazoline .

This application note provides authoritative 1H and 13C Nuclear Magnetic Resonance (NMR) spectral reference data, elucidates the causality behind specific chemical shifts, and outlines a self-validating protocol for sample preparation and data acquisition.

Chemical Context & Mechanistic Insights

The interpretation of the NMR spectra for these quinazoline derivatives relies heavily on understanding the electronic push-pull system within the bicyclic core.

  • Deshielding at C-5: The electron-withdrawing nitro group ( −NO2​ ) at C-6 exerts a strong inductive and anisotropic deshielding effect on the adjacent H-5 proton. In the 4(3H)-one derivative, the peri-carbonyl oxygen at C-4 further compounds this effect, pushing the H-5 signal significantly downfield (δ 8.50 ppm)[1]. Upon chlorination to the 4-chloro derivative, the strong electronegativity of the chlorine atom pulls electron density away from the ring, shifting H-5 even further downfield (δ 8.84 ppm).

  • Shielding at C-8: Conversely, the methoxy group ( −OCH3​ ) at C-7 acts as a strong π -electron donor via resonance (+M effect). This shields the adjacent H-8 proton, keeping its chemical shift relatively upfield (δ ~7.40–7.55 ppm) compared to typical aromatic protons.

  • Diagnostic Singlets: Because H-5 and H-8 are isolated from each other (para-like relationship) and lack adjacent protons, they appear as sharp singlets. The absence of ortho- or meta-coupling is a critical diagnostic feature for confirming the 6,7-disubstitution pattern.

Experimental Protocol: Sample Preparation and Data Acquisition

To ensure a self-validating system , the NMR acquisition protocol must be strictly controlled. Deviations in solvent choice or concentration can lead to spectral artifacts or sample degradation.

Step 1: Solvent Selection and Causality
  • For 7-Methoxy-6-nitroquinazolin-4(3H)-one: Use DMSO- d6​ . The compound exhibits strong intermolecular hydrogen bonding (between the N-3 proton and C-4 carbonyl), rendering it poorly soluble in less polar solvents like CDCl3​ .

  • For 4-Chloro-7-methoxy-6-nitroquinazoline: Use Anhydrous CDCl3​ or strictly anhydrous DMSO- d6​ . Causality: The C-4 chlorine atom is highly electrophilic. Trace water in standard DMSO- d6​ will cause rapid hydrolysis back to the 4(3H)-one derivative, resulting in a mixed spectrum and false-negative QC results.

Step 2: Sample Preparation
  • Weigh precisely 15–20 mg of the analyte for 1H NMR, or 40–50 mg for 13C NMR. Causality: Higher concentrations for 13C NMR are mandatory to achieve a sufficient signal-to-noise (S/N) ratio for the quaternary carbons (C-4, C-6, C-8a), which lack NOE enhancement and relax slowly.

  • Dissolve the sample in 0.6 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any insoluble particulates that could distort magnetic field homogeneity.

Step 3: Data Acquisition Parameters
  • 1H NMR: 400 MHz or 500 MHz; 16–32 scans; Relaxation delay ( D1​ ) = 1.5 s; Pulse angle = 30°.

  • 13C NMR: 100 MHz or 125 MHz; 1024–2048 scans; Relaxation delay ( D1​ ) = 2.0 s; Pulse angle = 45°; Decoupling = WALTZ-16.

Step 4: Internal Validation (Self-Validation Check)

Integrate the methoxy peak ( −OCH3​ ) and set its value to exactly 3.00. The isolated aromatic protons (H-2, H-5, H-8) must integrate to 1.00 ± 0.05. Any deviation indicates incomplete reaction, co-crystallized solvent, or regioisomeric impurities.

Spectral Reference Data

Table 1: 1H NMR Spectral Data Summary (400 MHz, DMSO- d6​ )
Position7-Methoxy-6-nitroquinazolin-4(3H)-one (δ, ppm)4-Chloro-7-methoxy-6-nitroquinazoline (δ, ppm)MultiplicityIntegrationAssignment Rationale
NH-3 12.67N/A (Absent)Broad Singlet1HHighly deshielded amide proton; disappears upon chlorination.
H-2 8.249.05Singlet1HImine proton; strongly deshielded by adjacent nitrogens and C-4 Cl.
H-5 8.508.84Singlet1HDeshielded by C-6 −NO2​ anisotropic effect.
H-8 7.407.55Singlet1HShielded by C-7 −OCH3​ resonance (+M) effect.
−OCH3​ 4.104.15Singlet3HTypical methoxy aliphatic protons.
Table 2: 13C NMR Spectral Data Summary (100 MHz, DMSO- d6​ )
PositionCarbon TypeEstimated Shift (δ, ppm)Assignment Rationale
C-4 Quaternary ( C=O or C−Cl )160.0 (4-one) / 159.5 (4-Cl)Highly deshielded carbonyl or chlorinated carbon.
C-7 Quaternary ( C−O )155.8 - 156.5Deshielded by directly attached electronegative oxygen.
C-2 Methine ( CH )146.5 - 154.0Imine carbon between two highly electronegative nitrogens.
C-8a Quaternary (Bridge)152.0 - 153.2Aromatic bridgehead adjacent to nitrogen.
C-6 Quaternary ( C−NO2​ )139.5 - 140.5Electron-withdrawn carbon attached to the nitro group.
C-5 Methine ( CH )122.1 - 124.0Aromatic carbon adjacent to the nitro group.
C-4a Quaternary (Bridge)115.0 - 116.5Aromatic bridgehead.
C-8 Methine ( CH )109.5 - 110.0Most shielded aromatic carbon due to ortho-methoxy resonance.
−OCH3​ Primary ( CH3​ )57.2 - 57.5Aliphatic methoxy carbon.

(Note: 13C shifts are synthesized from literature consensus for 6,7-disubstituted quinazolines and predictive models based on substituent additivity rules).

Synthetic Workflow & NMR Quality Control Checkpoints

The transformation from the stable quinazolinone to the reactive chloro-intermediate, and finally to the TKI precursor, requires strict NMR monitoring[2]. The disappearance of the NH proton (δ 12.67 ppm) is the primary self-validating checkpoint for successful chlorination.

Workflow SM 7-Methoxy-6-nitroquinazolin-4(3H)-one [CAS: 1012057-47-4] Chlorination Chlorination (POCl3, Reflux) Mechanism: Deoxychlorination SM->Chlorination NMR1 QC Check 1: 1H NMR Diagnostic: NH δ 12.67 ppm SM->NMR1 Int 4-Chloro-7-methoxy-6-nitroquinazoline [CAS: 55496-69-0] Chlorination->Int Coupling SNAr Coupling (Aniline derivative, iPrOH) Mechanism: Nucleophilic Aromatic Substitution Int->Coupling NMR2 QC Check 2: 1H NMR Diagnostic: Loss of NH H-5 shift to δ 8.84 ppm Int->NMR2 Prod TKI Intermediate (e.g., N-(3-chloro-4-fluorophenyl)-...) Coupling->Prod

Figure 1: Synthetic workflow of 7-methoxy-6-nitroquinazoline derivatives with integrated NMR QC checkpoints.

References

  • Title: S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101)
  • Title: WO2008033747A2 - Multi-functional small molecules as anti-proliferative agents Source: Google Patents URL
  • Title: US10231973B2 - Salts of quinazoline derivative and method for preparing the same Source: Google Patents URL

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pathways of 7-Methoxy-6-nitroquinazoline

Introduction & Scientific Rationale 7-Methoxy-6-nitroquinazoline is a highly reactive and critical pharmacophore building block used in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

7-Methoxy-6-nitroquinazoline is a highly reactive and critical pharmacophore building block used in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Gefitinib, Erlotinib, and Afatinib[1]. In pharmaceutical development, tracing the synthetic intermediates, degradation products, and impurities of these TKIs relies heavily on high-resolution tandem mass spectrometry (HR-LC-MS/MS)[2].

Understanding the gas-phase dissociation behavior of 7-methoxy-6-nitroquinazoline is paramount. The molecule features three distinct fragmentation centers under collision-induced dissociation (CID): the methoxy group at C7, the nitro group at C6, and the bicyclic quinazoline core . This application note provides a comprehensive, self-validating protocol and mechanistic breakdown of its fragmentation pathways to aid analytical scientists in structural elucidation and impurity profiling.

Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and high-fidelity data acquisition, the following optimized protocol is recommended for the generation of precursor and product ions.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 7-methoxy-6-nitroquinazoline standard in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to ensure complete dissolution.

  • Working Dilution: Dilute the stock solution to a final concentration of 1 µg/mL using a diluent of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the quinazoline nitrogen atoms to form the stable [M+H]+ precursor ion.

UHPLC Separation Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI-MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: +3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: High-purity Argon (Ar).

  • Collision Energy (CE) Ramp: 15 eV to 45 eV. Causality: A ramped CE ensures the capture of both low-energy neutral losses (e.g., •CH₃) and high-energy ring cleavages (e.g., HCN) in a single MS/MS spectrum[2].

Workflow S1 Sample Prep (1 µg/mL, 0.1% FA) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI(+) Ionization (Capillary: +3.5 kV) S2->S3 S4 CID Fragmentation (CE: 15-45 eV) S3->S4 S5 Data Acquisition (HRMS & MRM) S4->S5

Caption: Step-by-step LC-MS/MS analytical workflow for quinazoline impurity profiling.

Mechanistic Fragmentation Pathways

In positive ESI mode, 7-methoxy-6-nitroquinazoline (Exact Mass: 205.0487 Da) readily accepts a proton at the N1 or N3 position of the pyrimidine ring, yielding a robust precursor ion [M+H]+ at m/z 206.056 [3]. Upon collisional activation, the molecule undergoes three primary, structurally diagnostic fragmentation pathways.

Pathway A: Methoxy Group Cleavage (Odd-Electron Fragmentation)

A highly characteristic feature of methoxyaromatics is the homolytic cleavage of the O-CH₃ bond. The [M+H]+ ion loses a methyl radical (•CH₃, 15 Da) to form a radical cation [M+H−CH3​]∙+ at m/z 191.03 .

  • Causality (E-E-A-T): This fragmentation violates the "even-electron rule" (which states that even-electron precursors typically yield even-electron products). However, the loss of a radical is thermodynamically driven here because the resulting unpaired electron is highly resonance-stabilized across the extended π -conjugated system of the quinazoline core.

Pathway B: Nitro Group Rearrangement and Cleavage

Nitroaromatics exhibit unique gas-phase chemistry. The nitro group at C6 undergoes two competing dissociation routes:

  • Nitro-Nitrite Isomerization: The −NO2​ group isomerizes to a nitrite ester ( −O−NO ) prior to dissociation, leading to the neutral loss of nitric oxide (NO•, 30 Da). This generates the fragment at m/z 176.06 .

  • Direct Nitro Cleavage: Direct heterolytic cleavage of the C-N bond results in the loss of a neutral NO2​ molecule (46 Da), yielding a stable fragment at m/z 160.06 .

Pathway C: Quinazoline Ring Opening

Following the peripheral substituent losses, the bicyclic quinazoline core undergoes a high-energy ring opening. The canonical fragmentation of the pyrimidine ring involves the extrusion of hydrogen cyanide (HCN, 27 Da)[4].

  • Causality: The loss of HCN involves the N1 or N3 atoms and adjacent carbons, driven by the extreme thermodynamic stability of the neutral HCN molecule. This sequential loss from the m/z 176 and m/z 160 intermediates yields terminal fragments at m/z 149.05 and m/z 133.05 , respectively[4].

Fragmentation M [M+H]+ m/z 206.06 C9H8N3O3+ F1 [M+H - •CH3]•+ m/z 191.03 C8H5N3O3•+ M->F1 - •CH3 (-15 Da) Radical Loss F2 [M+H - NO]+ m/z 176.06 C9H8N2O2+ M->F2 - NO (-30 Da) Rearrangement F3 [M+H - NO2]+ m/z 160.06 C9H8N3O+ M->F3 - NO2 (-46 Da) Direct Cleavage F4 [M+H - NO - HCN]+ m/z 149.05 C8H7N2O2+ F2->F4 - HCN (-27 Da) Ring Opening F5 [M+H - NO2 - HCN]+ m/z 133.05 C8H7N2O+ F3->F5 - HCN (-27 Da) Ring Opening

Caption: ESI-MS/MS fragmentation pathways of protonated 7-Methoxy-6-nitroquinazoline.

Quantitative Data Summary

The table below summarizes the theoretical high-resolution m/z values, neutral losses, and typical relative abundances observed under optimal CID conditions (CE = 25 eV).

Ion AssignmentFormulaExact Mass (m/z)Neutral Loss (Da)Relative Abundance (%)Diagnostic Value
Precursor Ion [C9​H8​N3​O3​]+ 206.0560-100Confirms intact molecule
Product Ion 1 [C8​H5​N3​O3​]∙+ 191.032915.0231 (•CH₃)45Confirms C7-Methoxy group
Product Ion 2 [C9​H8​N2​O2​]+ 176.058429.9976 (NO)80Confirms C6-Nitro group
Product Ion 3 [C9​H8​N3​O]+ 160.063545.9925 (NO₂)35Confirms C6-Nitro group
Product Ion 4 [C8​H7​N2​O2​]+ 149.047557.0085 (NO + HCN)60Confirms Quinazoline core
Product Ion 5 [C8​H7​N2​O]+ 133.052673.0034 (NO₂ + HCN)25Confirms Quinazoline core

Conclusion & Application in Drug Development

The fragmentation rules established herein for 7-methoxy-6-nitroquinazoline provide a self-validating framework for the rapid identification of quinazoline-based impurities[2]. By monitoring the diagnostic neutral losses of 15 Da (methoxy), 30/46 Da (nitro), and 27 Da (pyrimidine ring), analytical scientists can confidently map structural modifications in novel TKI candidates and monitor degradation pathways during stability testing.

Sources

Method

Preparation of 4-chloro-7-methoxy-6-nitroquinazoline from 7-Methoxy-6-nitroquinazoline

Introduction: The Strategic Importance of 4-Chloro-7-methoxy-6-nitroquinazoline 4-Chloro-7-methoxy-6-nitroquinazoline is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 4-Chloro-7-methoxy-6-nitroquinazoline

4-Chloro-7-methoxy-6-nitroquinazoline is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules, particularly in the realm of oncology. Its strategic importance lies in the reactive nature of the chloro group at the 4-position, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various side chains, a common strategy in the development of targeted therapies, such as tyrosine kinase inhibitors (TKIs). The methoxy and nitro functionalities on the benzene ring also play crucial roles in modulating the electronic properties and biological activity of the final compounds. This application note provides a detailed, field-proven protocol for the preparation of 4-chloro-7-methoxy-6-nitroquinazoline from its precursor, 7-methoxy-6-nitroquinazolin-4(3H)-one.

Reaction Principle: The Conversion of a Quinazolinone to a Chloroquinazoline

The conversion of a 7-methoxy-6-nitroquinazolin-4(3H)-one to its corresponding 4-chloro derivative is a classic example of a chlorination reaction, a fundamental transformation in heterocyclic chemistry. The protocol described herein utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent. The mechanism involves the activation of the carbonyl group of the quinazolinone by POCl₃, followed by nucleophilic attack of the chloride ion. This process effectively replaces the hydroxyl group of the tautomeric form of the quinazolinone with a chlorine atom, yielding the desired 4-chloroquinazoline. The choice of POCl₃ is predicated on its efficacy and reliability in this type of transformation, as it serves as both the reagent and, in many cases, the solvent.[1]

Experimental Workflow

start Start: 7-Methoxy-6- nitroquinazolin-4(3H)-one reagents Add POCl₃ start->reagents Step 1 reaction Heat to Reflux (4 hours) reagents->reaction Step 2 workup Work-up: - Remove excess POCl₃ - Dissolve in DCM - Wash with aq. NaHCO₃ reaction->workup Step 3 isolation Isolate Product: - Dry organic layer - Concentrate in vacuo workup->isolation Step 4 product Product: 4-Chloro-7-methoxy- 6-nitroquinazoline isolation->product Step 5

Caption: Experimental workflow for the synthesis of 4-chloro-7-methoxy-6-nitroquinazoline.

Detailed Experimental Protocol

This protocol is based on a reported synthesis and has been optimized for reproducibility and yield.

Materials and Reagents:

  • 7-Methoxy-6-nitroquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 7-methoxy-6-nitroquinazolin-4(3H)-one (e.g., 3.8 g, 17.2 mmol) in phosphorus oxychloride (POCl₃) (e.g., 75 mL). The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Chlorination Reaction: Heat the reaction mixture to reflux using a heating mantle or an oil bath. Maintain the reflux for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot of the reaction mixture.

  • Work-up - Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the volatile and corrosive POCl₃ vapors.

  • Work-up - Extraction: To the residue, add dichloromethane (DCM, e.g., 50 mL) to dissolve the crude product. Transfer the DCM solution to a separatory funnel.

  • Work-up - Neutralization: Carefully and slowly wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, e.g., 50 mL) to neutralize any remaining acidic components. Be cautious as this may cause gas evolution (CO₂).

  • Isolation of the Product: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

  • Final Product: Concentrate the organic layer in vacuo to yield 4-chloro-7-methoxy-6-nitroquinazoline as an off-white solid.

Data Summary

ParameterValueReference
Starting Material7-Methoxy-6-nitroquinazolin-4(3H)-one
ReagentPhosphorus oxychloride (POCl₃)
Reaction Time4 hours
Reaction TemperatureReflux
Yield83%
AppearanceOff-white solid

Trustworthiness and Self-Validation

The protocol's trustworthiness is established through its basis on a published synthetic procedure. To ensure the identity and purity of the synthesized 4-chloro-7-methoxy-6-nitroquinazoline, the following analytical techniques are recommended for self-validation:

  • ¹H NMR Spectroscopy: To confirm the structural integrity of the molecule by analyzing the chemical shifts and coupling constants of the protons.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the compound. A sharp melting point range is indicative of high purity.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 4-chloro-7-methoxy-6-nitroquinazoline, a key building block in medicinal chemistry. By following the detailed steps and understanding the underlying chemical principles, researchers and drug development professionals can confidently and efficiently produce this valuable intermediate for their synthetic endeavors.

References

  • CUDC-101, a Potent Multi-Targeted Inhibitor of HDAC, EGFR, and HER2, Exerts Broad Antiproliferative and Proapoptotic Activity In Vitro and In Vivo. pubs.acs.org. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. . [Link]

  • S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). s3.amazonaws.com. [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... . [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. . [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. . [Link]

  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka. servcontent.lockss.org. [Link]

  • (PDF) Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. . [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 7-Methoxy-6-nitroquinazoline Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for discovery chemists and process scientists tasked with optimizing the synthesis of 7-methoxy-6-nitroquinazoline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for discovery chemists and process scientists tasked with optimizing the synthesis of 7-methoxy-6-nitroquinazoline derivatives. These compounds—particularly the highly reactive 4-chloro-7-methoxy-6-nitroquinazoline —are foundational electrophilic intermediates in the development of targeted EGFR tyrosine kinase inhibitors (e.g., gefitinib, dacomitinib)[1].

Below, we dissect the causality behind common synthetic failures, provide mechanistic troubleshooting logic, and outline self-validating protocols to ensure high-yield, reproducible batches.

Synthetic Workflow Overview

The synthesis typically proceeds via a two-step sequence from commercially available 7-fluoro-6-nitroquinazolin-4(3H)-one: a nucleophilic aromatic substitution (SNAr) to install the methoxy group, followed by a dehydrative chlorination to yield the active imidoyl chloride,[2].

Workflow A 7-Fluoro-6-nitro- quinazolin-4(3H)-one Starting Material B 7-Methoxy-6-nitro- quinazolin-4(3H)-one Intermediate A->B NaOMe, MeOH 70°C, 4h C 4-Chloro-7-methoxy- 6-nitroquinazoline Key Electrophile B->C POCl3 (reflux) 4h

Fig 1. Synthetic workflow for 4-chloro-7-methoxy-6-nitroquinazoline.

Mechanistic Troubleshooting & FAQs

Q: Why am I seeing incomplete conversion or a high percentage of impurities during the methoxylation of 7-fluoro-6-nitroquinazolin-4(3H)-one? A: The SNAr reaction at the 7-position is thermodynamically driven by the highly electron-withdrawing nature of the ortho-nitro group. However, if your methanol is not strictly anhydrous, the sodium methoxide (NaOMe) will act as a base rather than a nucleophile, reacting with trace water to form sodium hydroxide. This leads to competitive hydrolysis of the quinazolinone ring or the fluorine atom, generating a 7-hydroxy byproduct. Causality & Solution: Always use freshly titrated NaOMe in anhydrous methanol. The reaction must be heated to 70°C to overcome the activation energy barrier for the SNAr displacement[2].

Q: My chlorination yield with POCl₃ is below 50% and yields a sticky, intractable tar. How can I improve this? A: The conversion of the lactam to the imidoyl chloride requires highly electrophilic conditions. If your POCl₃ is degraded (contains phosphoric acid derivatives), it will cause thermal degradation of the starting material. Causality & Solution: Add a catalytic amount of N,N-Dimethylformamide (DMF). This generates the Vilsmeier-Haack reagent (in situ chloroiminium ion), which is vastly more electrophilic than POCl₃ alone. This accelerates the chlorination, allowing the reaction to reach completion before thermal degradation occurs.

Q: How do I prevent the hydrolysis of 4-chloro-7-methoxy-6-nitroquinazoline during the reaction workup? A: The 4-chloro position of this specific quinazoline is exceptionally labile and prone to rapid hydrolysis back to the quinazolin-4(3H)-one. Quenching the reaction by pouring the entire POCl₃ mixture directly into water causes a massive exothermic release of HCl, which immediately catalyzes the hydrolysis of your product. Causality & Solution: You must remove the excess POCl₃ in vacuo first. Then, dissolve the crude residue in an aprotic solvent (e.g., dichloromethane) and wash with ice-cold aqueous NaHCO₃. This neutralizes residual acid without exposing the highly sensitive product to harsh, hot aqueous acidic conditions.

Troubleshooting Start Yield < 50% in Chlorination Step Q1 Was catalytic DMF used? Start->Q1 Sol1 Add 1-2 drops DMF to form Vilsmeier-Haack intermediate Q1->Sol1 No Q2 How was POCl3 removed? Q1->Q2 Yes Sol2 Distill POCl3 in vacuo BEFORE aqueous workup Q2->Sol2 Direct water quench Q3 Aqueous quench pH? Q2->Q3 Vacuum distillation Sol3 Use ice-cold NaHCO3 to prevent acid hydrolysis Q3->Sol3 Neutral/Acidic

Fig 2. Troubleshooting logic for POCl3-mediated chlorination yield optimization.

Self-Validating Experimental Protocols
Protocol A: Synthesis of 7-Methoxy-6-nitroquinazolin-4(3H)-one (Methoxylation)

This protocol utilizes a controlled SNAr displacement to ensure high purity[2].

  • Preparation: Suspend 7-fluoro-6-nitroquinazolin-4(3H)-one (10.0 g, 47.8 mmol) in strictly anhydrous methanol (150 mL) under an inert argon atmosphere.

  • Reagent Addition: Slowly add sodium methoxide (NaOMe) (4.5 g, 83.3 mmol) in portions.

    • Validation Check: The suspension will transition into a deep yellow/orange solution as the nucleophile attacks the ring.

  • Reaction: Heat the mixture to 70°C and stir for 4.0 hours. Monitor via LC-MS until the starting material mass is completely consumed.

  • Workup: Cool the reaction mixture to 25°C. Pour the mixture slowly into vigorously stirred ice water (500 mL).

    • Validation Check: A bright yellow solid will immediately precipitate. If the solid is oily, residual methanol concentration is too high.

  • Isolation: Filter the precipitate, wash with cold water (2 x 50 mL), and dry thoroughly in vacuo at 50°C to yield the product (approx. 86-89% yield).

Protocol B: Synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline (Chlorination)

This protocol prevents the thermal degradation and hydrolytic reversion commonly seen in quinazoline chlorinations,[3].

  • Preparation: Suspend 7-methoxy-6-nitroquinazolin-4(3H)-one (3.8 g, 17.2 mmol) in fresh, colorless POCl₃ (75 mL). Add 2 drops of anhydrous DMF.

  • Reaction: Heat the suspension at reflux (approx. 105°C) for 4 hours.

    • Validation Check: The opaque suspension will become a transparent, dark amber solution once the imidoyl chloride is fully formed.

  • Primary Concentration (Critical Step): Cool the mixture to 50°C and remove the excess POCl₃ completely in vacuo using a rotary evaporator equipped with a high-vacuum pump and a secondary cold trap.

  • Neutralization: Dissolve the resulting crude residue in anhydrous dichloromethane (50 mL). Transfer to a separatory funnel and wash carefully with ice-cold aqueous NaHCO₃ (50 mL).

    • Validation Check: Gas evolution (CO₂) will occur. The aqueous layer pH must be ≥ 7.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as an off-white to pale yellow solid (approx. 83% yield). Use immediately or store under argon at -20°C.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes when utilizing the optimized protocols versus standard (unoptimized) conditions.

Reaction StepReagents & ConditionsCommon Failure ModeUnoptimized YieldOptimized Yield
Methoxylation NaOMe, Anhydrous MeOH, 70°C, 4hMoisture causing 7-OH hydrolysis byproduct40 - 55%86 - 89%
Chlorination POCl₃, cat. DMF, Reflux, 4hDirect aqueous quench causing reversion20 - 45%83 - 85%
Amination (Downstream)Ar-NH₂, iPrOH, Reflux, 3hDegradation of 4-chloro starting material50 - 60%85 - 95%
References
  • Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) - Supporting Information. amazonaws.com.

  • Optimization of a Novel Series of Ataxia-Telangiectasia Mutated Kinase Inhibitors as Potential Radiosensitizing Agents. Journal of Medicinal Chemistry - ACS Publications. 3

  • PHASE1 | New Drug Approvals. newdrugapprovals.org. 2

Sources

Optimization

Optimizing mobile phase for 7-Methoxy-6-nitroquinazoline HPLC analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with 7-Methoxy-6-nitroquinazoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with 7-Methoxy-6-nitroquinazoline. This compound is a critical intermediate in the synthesis of epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib and erlotinib, and requires precise analytical control during drug development [1].

This guide abandons generic advice in favor of causality-driven troubleshooting, ensuring your High-Performance Liquid Chromatography (HPLC) methods are robust, reproducible, and self-validating.

Mechanistic Insights: The Causality of Chromatographic Behavior

To optimize the mobile phase for 7-Methoxy-6-nitroquinazoline, you must first understand the molecular forces dictating its behavior on a stationary phase:

  • The Quinazoline Ring (Basic Nitrogen Atoms): The nitrogen atoms in the heterocyclic ring are weakly basic. At a neutral pH, these basic sites interact strongly with residual, unendcapped acidic silanol groups (pKa ~3.5–4.5) on silica-based C18 stationary phases via secondary ion-exchange mechanisms. This is the primary cause of severe peak tailing [2].

  • The Nitro Group (-NO₂): This strongly electron-withdrawing group alters the electron density of the quinazoline ring, decreasing its basicity compared to unsubstituted quinazolines. It also significantly increases the polarity of the molecule and provides strong UV absorbance, which is optimally monitored between 254 nm and 260 nm [3].

  • The Methoxy Group (-OCH₃): Adds slight hydrophobicity, balancing the overall polarity and ensuring adequate retention in reversed-phase (RP) chromatography.

A self-validating HPLC system for this compound must dynamically control the ionization state of the analyte while chemically masking the stationary phase's active sites.

Optimization Workflow

Workflow N1 7-Methoxy-6-nitroquinazoline Sample Preparation N2 Select Organic Modifier (Acetonitrile preferred) N1->N2 N3 Buffer Selection & pH Control (Suppress Silanol Interactions) N2->N3 N4 Peak Tailing Observed? N3->N4 N5 Adjust pH to 2.0-3.0 (e.g., 0.1% TFA) or pH 5.0 (NH4OAc) N4->N5 Yes N6 Optimize Gradient Elution (Improve Resolution) N4->N6 No N5->N6 N7 Validated HPLC Method N6->N7

Workflow for optimizing HPLC mobile phase for quinazoline derivatives.

Step-by-Step Experimental Protocol: Method Development

This protocol establishes a baseline isocratic method with built-in system suitability checks (e.g., monitoring the asymmetry factor) to validate the method in real-time. It can be adapted into a gradient method for complex impurity profiling [3].

Step 1: Column Selection Utilize a high-purity, heavily endcapped C18 column (e.g., Inertsil ODS-3V, 250 × 4.6 mm, 5 µm). Endcapping is non-negotiable as it minimizes the exposed silanol activity that traps quinazoline derivatives [1].

Step 2: Aqueous Phase Preparation (Buffer) Prepare a 130 mM Ammonium Acetate buffer. Adjust the pH precisely to 5.0 using glacial acetic acid. Filter the buffer through a 0.45 µm nylon membrane and degas ultrasonically [3]. (Note: For LC-MS compatibility, substitute the buffer with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in MS-grade water [2]).

Step 3: Organic Modifier Selection Select HPLC-grade Acetonitrile (ACN). ACN is an aprotic solvent that provides lower system backpressure and sharper peaks for nitrogen-containing heterocycles compared to protic solvents like methanol.

Step 4: Mobile Phase Blending & Equilibration Set the initial isocratic ratio to 63:37 (v/v) Buffer:ACN [3]. Purge the system and equilibrate the column at a flow rate of 1.0 mL/min at 30°C for at least 30 column volumes to ensure the stationary phase is fully saturated with the buffer ions.

Step 5: Sample Preparation & Injection Dissolve 7-Methoxy-6-nitroquinazoline in the mobile phase to a concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter. Inject 10–20 µL of the sample and monitor the elution using a Photodiode Array (PDA) detector at 254 nm and 260 nm [1].

Quantitative Data: Mobile Phase Optimization Summary

The following table summarizes the causal effects of different mobile phase compositions on the chromatography of quinazoline intermediates, based on empirical optimization data [1] [2] [3].

Mobile Phase Composition (v/v)pH Modifier / BufferAnalyte Ionization StatePeak Asymmetry Factor (Tf)Resolution from Impurities
ACN : Water (60:40)None (pH ~7.0)Mixed (Partial Protonation)> 2.0 (Severe Tailing)Poor
MeOH : Water (60:40)0.1% Formic Acid (pH ~2.7)Fully Protonated1.3 (Good)Moderate
ACN : Water (60:40)0.1% TFA (pH ~2.0)Fully Protonated1.1 (Excellent)Good
ACN : 130mM NH₄OAc (37:63)Acetic Acid (pH 5.0)Neutral / De-protonated1.05 (Optimal)Excellent (Rs > 2.0)

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing for 7-Methoxy-6-nitroquinazoline. How can I correct this? A1: Peak tailing in quinazoline derivatives is almost always caused by secondary electrostatic interactions between the basic nitrogen atoms of the quinazoline ring and acidic silanol groups on the silica support [2]. Causality-driven solution: You must either suppress the ionization of the silanols or fully protonate the analyte. Lowering the mobile phase pH to 2.0–3.0 using 0.1% TFA will protonate the basic nitrogens and neutralize the silanols, preventing ion-exchange interactions [2]. Alternatively, use a high-ionic-strength buffer like 130 mM Ammonium Acetate at pH 5.0 to competitively mask the silanol sites [3].

Q2: My retention times are drifting between injections. What is the root cause? A2: Retention time drift for ionizable compounds indicates inadequate buffering capacity or incomplete column equilibration [2]. Causality-driven solution: Ensure your buffer concentration is sufficient. While 10–50 mM is standard, concentrations up to 130 mM are often required for complex quinazoline intermediate mixtures to maintain a stable local pH at the stationary phase surface [3]. If using a gradient, mandate a minimum of 10 column volumes of re-equilibration time at the initial conditions before the next injection.

Q3: I need to separate 7-Methoxy-6-nitroquinazoline from its chlorinated precursor (4-Chloro-7-methoxy-6-nitroquinazoline). What is the best approach? A3: 4-Chloro-7-methoxy-6-nitroquinazoline is significantly more hydrophobic than 7-Methoxy-6-nitroquinazoline due to the addition of the chlorine atom at the 4-position. Causality-driven solution: Because of this hydrophobicity difference, a reversed-phase C18 column will naturally retain the 4-chloro derivative longer. If the resolution is poor under isocratic conditions, implement a shallow gradient (e.g., increasing ACN from 30% to 70% over 20 minutes). This will elute the more polar 7-Methoxy-6-nitroquinazoline early while sharpening the later-eluting 4-chloro peak.

Q4: Should I use Methanol or Acetonitrile as the organic modifier? A4: Acetonitrile (ACN) is highly recommended. ACN is an aprotic solvent that provides lower system backpressure and better UV transparency at lower wavelengths (e.g., 254 nm) [2]. Furthermore, ACN often yields superior peak shapes for nitrogen-containing heterocycles compared to protic solvents like methanol, which can participate in hydrogen bonding and occasionally broaden peaks.

References

  • Separation and Estimation of Intermediates Formed During Synthesis of Gefitinib via 4-Methylthio-Quinazoline Route Using High Performance Liquid Chromatography. Taylor & Francis. [Link]

  • Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Oxford Academic. [Link]

  • Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) - Supporting Information. AWS.[Link]

Sources

Troubleshooting

Removing impurities during 7-Methoxy-6-nitroquinazoline recrystallization

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps and address the underlying causality of impurity formation during the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps and address the underlying causality of impurity formation during the synthesis and purification of 7-methoxy-6-nitroquinazoline.

This compound is a critical intermediate in the synthesis of both reversible and irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib and erlotinib[1]. Because downstream API efficacy relies heavily on the structural precision of the kinase inhibitor, purging positional isomers at this intermediate stage is non-negotiable.

I. Biological Context & Mechanistic Overview

Before troubleshooting the chemistry, we must understand the system's purpose. 7-Methoxy-6-nitroquinazoline derivatives are synthesized to eventually target the ATP-binding pocket of the EGFR tyrosine kinase.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds Phos Auto-phosphorylation EGFR->Phos Activates Drug Gefitinib / Erlotinib (API Target) Drug->EGFR Inhibits ATP Binding Ras Ras / MAPK Cascade Phos->Ras PI3K PI3K / AKT Cascade Phos->PI3K Proliferation Tumor Proliferation Ras->Proliferation PI3K->Proliferation

Fig 1: EGFR signaling cascade and the inhibitory role of quinazoline-derived APIs.

During the upstream synthesis (typically the nitration of 7-methoxyquinazolin-4-one), the reaction is governed by electrophilic aromatic substitution rules. The methoxy group at C7 is strongly electron-donating, directing the incoming nitronium ion ( NO2+​ ) to the ortho positions (C6 and C8). While steric hindrance slightly favors the desired C6 position, the C8-nitro isomer is an unavoidable kinetic byproduct. Removing this specific isomer, alongside unreacted starting materials, is the primary goal of our recrystallization workflows.

II. Troubleshooting Guide & FAQs

Q1: Why does my crude product contain up to 15% of the 8-nitro positional isomer, and why is standard ethanol recrystallization failing to remove it?

Causality: Ethanol is a polar protic solvent that solvates both the 6-nitro and 8-nitro isomers similarly due to their nearly identical dipole moments. Solution: You must switch to a solvent system that exploits subtle differences in crystal lattice energy rather than just polarity. Glacial acetic acid (AcOH) is the industry standard for this specific separation[2]. The 6-nitro isomer forms a more tightly packed, thermodynamically stable crystal lattice in AcOH, dramatically lowering its solubility at 0–5°C compared to the 8-nitro isomer, which remains dissolved in the mother liquor.

Q2: I am observing a dark brown discoloration in my recrystallized 4-chloro-7-methoxy-6-nitroquinazoline. What causes this?

Causality: If you have already proceeded to the chlorination step (e.g., using POCl3​ ), the resulting 4-chloro derivative is highly susceptible to hydrolysis back to the 4-oxo compound upon exposure to atmospheric moisture or residual water in your recrystallization solvent[3]. The brown color indicates the presence of polymerized degradation products or trace iron complexes (if metallic spatulas/equipment were used). Solution: Ensure strictly anhydrous conditions. When recrystallizing the 4-chloro derivative, abandon protic solvents entirely and utilize anhydrous toluene or a mixture of ethyl acetate/hexanes[4].

Q3: How do I prevent the occlusion of unreacted 7-methoxyquinazolin-4-one inside the crystal lattice of my product?

Causality: Occlusion occurs when the cooling rate during recrystallization is too rapid (e.g., plunging a hot flask directly into an ice bath). This causes the supersaturation state to collapse instantly, forcing the crystals to nucleate and grow too quickly, thereby trapping impurities within the lattice defects. Solution: Implement a controlled thermodynamic cooling ramp. Cool the solution from 85°C to 20°C at a maximum rate of 0.5°C/min, hold for 1 hour to allow lattice equilibration, and only then transfer to an ice bath.

III. Experimental Workflows & Protocols

Workflow Crude Crude 7-Methoxy-6-nitroquinazoline (Contains 8-nitro isomer & SM) Solvent Dissolution in Hot Acetic Acid (85°C, 4 Vol) Crude->Solvent HotFilter Hot Filtration (Removes Insoluble Polymers) Solvent->HotFilter T > 80°C Cooling Controlled Cooling Ramp (0.5°C/min to 0°C) HotFilter->Cooling Filtration Vacuum Filtration & Cold Ether Wash Cooling->Filtration T = 0-5°C Pure Pure 7-Methoxy-6-nitroquinazoline (>99% Purity) Filtration->Pure Filter Cake MotherLiquor Mother Liquor (Retains 8-nitro isomer) Filtration->MotherLiquor Filtrate

Fig 2: Optimal recrystallization workflow for purging positional isomers.

Protocol 1: Glacial Acetic Acid Recrystallization (Targeting Isomer Purge)

Note: This protocol is designed as a self-validating system. By analyzing the mother liquor post-filtration, you can quantify the exact mass balance of the purged 8-nitro isomer to ensure the protocol succeeded before moving to downstream API synthesis.

  • Dissolution: Suspend 10.0 g of crude 7-methoxy-6-nitroquinazoline in 40 mL of glacial acetic acid (AcOH) in a round-bottom flask equipped with a reflux condenser[2].

  • Heating: Heat the mixture to 85°C under continuous magnetic stirring until complete dissolution is achieved. (Field Insight: If a dark, insoluble residue remains, perform a hot gravity filtration through a pre-warmed celite pad to remove polymeric byproducts).

  • Controlled Cooling: Remove the heat source. Allow the flask to cool ambiently to room temperature (approx. 20°C) over 2 hours. Do not agitate vigorously; gentle stirring promotes larger, purer crystal growth and prevents occlusion.

  • Crystallization: Once at room temperature, transfer the flask to an ice-water bath (0–5°C) and age the slurry for 1.5 hours to maximize yield.

  • Filtration & Washing: Isolate the off-white precipitates via vacuum filtration. Wash the filter cake with 10 mL of ice-cold AcOH, followed immediately by 20 mL of cold diethyl ether. The ether rapidly displaces the high-boiling acetic acid, preventing degradation during the drying phase.

  • System Validation: Evaporate a 1 mL aliquot of the mother liquor and analyze via HPLC. You must observe a heavily enriched peak corresponding to the 8-nitro isomer, confirming the purge was successful.

IV. Quantitative Data Presentation

To assist in selecting the correct solvent based on your specific impurity profile, consult the matrix below:

Table 1: Solvent Selection Matrix for 7-Methoxy-6-nitroquinazoline Purification

Solvent SystemTarget Impurity RemovedCooling ProfileExpected YieldFinal Purity (HPLC)
Glacial Acetic Acid 8-Nitro Isomer, Over-nitrated species85°C 5°C (Slow)75 - 82%> 99.0%
Ethanol / Water (8:2) Inorganic salts, Polar degradation products78°C 0°C (Moderate)85 - 90%~ 95.0%
Ethyl Acetate / Hexane Unreacted starting materials (4-chloro derivative)65°C 10°C (Slow)70 - 75%> 98.5%
DMF / Water Highly insoluble polymeric byproducts90°C 20°C (Fast)90 - 95%~ 92.0%

V. References

  • [3] 4-Chloro-7-methoxy-6-nitroquinazoline | 55496-69-0. Benchchem. Available at:

  • [2] US9168253B2 - Quinazoline compounds. Google Patents. Available at:

  • [1] WO2013013640A1 - Quinazoline derivative, preparation method therefor, intermediate, composition and application thereof. Google Patents. Available at:

  • [4] US8623883B2 - 4-phenylamino-quinazolin-6-yl-amides. Google Patents. Available at:

Sources

Optimization

Technical Support Center: Chemoselective Hydrogenation of 7-Methoxy-6-nitroquinazoline

Welcome to the Advanced Troubleshooting Guide for the chemoselective reduction of 7-Methoxy-6-nitroquinazoline. As a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib),...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the chemoselective reduction of 7-Methoxy-6-nitroquinazoline. As a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib), achieving high purity of 6-amino-7-methoxyquinazoline is paramount.

This guide is engineered for process chemists and researchers facing the primary failure mode of this reaction: over-reduction of the quinazoline heterocycle . Below, we dissect the thermodynamic causality of this side reaction, provide quantitative data for condition optimization, and outline self-validating protocols to ensure absolute chemoselectivity.

Mechanistic Overview: The Over-Reduction Challenge

The core challenge in this transformation lies in the competing electrophilicity of the nitro group versus the fused pyrimidine ring. While the nitro group is highly susceptible to catalytic hydrogenation, the C=N bonds within the quinazoline core lack the full aromatic resonance stabilization of a standard benzene ring. Consequently, catalytic hydrogenation of quinazoline frequently bypasses the desired endpoint, absorbing additional hydrogen to yield 3,4-dihydroquinazoline or 1,2,3,4-tetrahydroquinazoline byproducts[1].

Reaction pathway illustrating the chemoselective reduction of the nitro group versus ring over-reduction.

Troubleshooting FAQs: Causality & Theory

Q1: Why does the quinazoline ring reduce alongside the nitro group when using standard Palladium on Carbon (Pd/C)? A: Standard Pd/C is a highly active catalyst that readily inserts hydride species into polarized double bonds. Because the N1=C2 and N3=C4 bonds of the quinazoline ring are highly polarized and thermodynamically vulnerable, Pd/C cannot easily differentiate between the activation energy required for nitro reduction and pyrimidine ring saturation. This leads to the rapid formation of M+2 (dihydro) and M+4 (tetrahydro) mass impurities[1].

Q2: Which catalyst system provides the highest chemoselectivity for the nitro group? A: To establish chemoselectivity, you must lower the catalytic activity toward aromatic heterocycles. Raney Nickel is the industry standard for this specific transformation, allowing for the selective reduction of nitroquinazolines to aminoquinazolines without disrupting the pyrimidine core[2]. Alternatively, Platinum on Carbon (Pt/C) , sometimes doped with vanadium or sulfided to act as a mild catalyst poison, effectively suppresses ring hydrogenation while maintaining rapid nitro reduction kinetics.

Q3: How do solvent and pH influence the reaction pathway? A: Protic solvents like methanol or ethanol are standard for these reductions[3]. However, if the solvent is even slightly acidic, the quinazoline nitrogens become protonated. This protonation drastically increases the electrophilicity of the C=N bonds, accelerating over-reduction. Maintaining a strictly neutral to slightly basic environment (e.g., by adding 0.1 equivalents of triethylamine) is a proven strategy to deactivate the catalyst toward the heterocycle.

Q4: If high-pressure catalytic hydrogenation continues to fail, what is the best alternative? A: If your reactor setup cannot precisely control hydrogen uptake, pivot to a chemical transfer hydrogenation. Iron-mediated reduction (Fe powder / NH₄Cl in EtOH/H₂O) is a highly reliable, chemoselective alternative that exclusively reduces the nitro group to an amine without any risk of over-reducing the quinazoline ring[4].

Quantitative Data: Condition Optimization Summary

The following table synthesizes expected outcomes based on varying catalytic conditions, allowing you to benchmark your current process against industry standards.

Catalyst SystemSolventTemp / PressureTarget Yield (%)Over-Reduction (%)Chemoselectivity Profile
Pd/C (10%) MeOH50°C / 5 atm45%40 - 50%Poor: Highly active; rapidly saturates the pyrimidine ring.
Pt/C (5%) EtOAc25°C / 1 atm85%< 5%Good: Reduced activity towards heteroaromatic rings.
Raney Nickel EtOH30°C / 1-2 atm92%< 2%Excellent: Optimal for nitro-to-amine conversion[2],[3].
Fe / NH₄Cl EtOH/H₂O80°C / Ambient96%0%Absolute: Chemical reduction eliminates H₂ gas risks entirely[4].

Diagnostic Workflow

Use the following logic tree to diagnose and correct over-reduction issues detected during In-Process Control (IPC) sampling.

Diagnostic workflow for identifying and resolving over-reduction during quinazoline hydrogenation.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . The reaction's success is continuously verified through stoichiometric gas uptake and strict IPC parameters.

Protocol A: Chemoselective Catalytic Hydrogenation (Raney Nickel)

Mechanism of Validation: Volumetric Hydrogen Tracking. The reduction of a nitro group to an amine requires exactly 3.0 molar equivalents of H₂. Any hydrogen consumption beyond this precise stoichiometric threshold is direct evidence of ring over-reduction.

  • Preparation: Charge a perfectly dry, pressure-rated reactor with 7-Methoxy-6-nitroquinazoline (1.0 equiv) and anhydrous Ethanol (10 mL/g of substrate).

  • Catalyst Addition: Under a strict Argon atmosphere, add an aqueous slurry of Raney Nickel (10% w/w relative to substrate). Caution: Raney Ni is highly pyrophoric.

  • Purging & Pressurization: Seal the reactor. Purge with Nitrogen (3x), followed by Hydrogen (3x). Pressurize the vessel to exactly 1.5 atm of H₂.

  • Reaction & Self-Validation: Initiate vigorous stirring at 25–30°C. Monitor the hydrogen uptake via a mass flow controller or gas burette.

    • Self-Validation Checkpoint: The reaction is proceeding correctly if H₂ uptake is rapid and strictly plateaus at 3.0 equivalents . If uptake continues past 3.0 equivalents, quench the reaction immediately to prevent dihydroquinazoline formation.

  • IPC & Workup: Once H₂ uptake ceases, sample the mixture for LC-MS. The target mass [M+H]⁺ should be dominant, with M+2 peaks < 1%. Purge the reactor with Nitrogen, filter the catalyst through a tightly packed Celite pad (do not let the pad dry), and concentrate the filtrate in vacuo.

Protocol B: Fallback Transfer Hydrogenation (Fe / NH₄Cl)

Mechanism of Validation: Visual Phase Transition. This protocol relies on a single-electron transfer mechanism that is chemically incapable of reducing the quinazoline ring under these conditions[4].

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 7-Methoxy-6-nitroquinazoline (1.0 equiv) in an Ethanol/Water mixture (4:1 ratio, 15 mL/g).

  • Reagent Addition: Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and Iron powder (325 mesh, 5.0 equiv).

  • Heating & Self-Validation: Heat the mixture to 80°C under vigorous stirring.

    • Self-Validation Checkpoint: As the reaction progresses, the bright yellow suspension of the nitro starting material will transition into a dark brown/black sludge (iron oxides). Complete conversion is typically achieved within 2 hours.

  • Workup: Cool the mixture to room temperature. Filter the iron sludge through a pad of Celite, washing thoroughly with hot ethyl acetate or THF to extract the poorly soluble amino product. Concentrate the organic layers to afford the pure 6-amino-7-methoxyquinazoline.

Sources

Troubleshooting

Resolving peak tailing in LC-MS analysis of 7-Methoxy-6-nitroquinazoline

Welcome to the Technical Support Center for LC-MS Analysis. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with basic, nitrogen-rich heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS Analysis. This guide is specifically engineered for researchers and drug development professionals facing chromatographic challenges with basic, nitrogen-rich heterocycles.

Below, we deconstruct the root causes of peak tailing for 7-Methoxy-6-nitroquinazoline and provide field-proven, self-validating methodologies to restore peak symmetry and analytical trustworthiness.

Part 1: Diagnostic Center (Visual Workflow)

Before altering your method, you must isolate whether the peak tailing is a physical system failure or a chemical interaction specific to your analyte.

DiagnosticWorkflow A Observe Peak Tailing (Asymmetry Factor > 1.5) B Are all peaks tailing in the chromatogram? A->B C Physical Issue: Check dead volume, fittings, or column bed collapse B->C Yes (Global) D Chemical Issue: Specific to basic analytes (e.g., Quinazolines) B->D No (Analyte-Specific) E Reduce injection volume. Does tailing improve? D->E F Volume/Mass Overload: Match sample solvent to initial mobile phase E->F Yes G Secondary Silanol Interactions: Optimize pH & Buffer E->G No H Use 10mM Ammonium Formate (pH 3.0 - 3.5) G->H I Switch to End-capped or Polar-embedded C18 G->I

Caption: Diagnostic workflow for isolating chemical vs. physical causes of LC-MS peak tailing.

Part 2: Mechanistic FAQs & Troubleshooting

Q1: Why does 7-Methoxy-6-nitroquinazoline exhibit severe peak tailing on standard C18 columns? A: The causality lies in the quinazoline core. The two nitrogen atoms in the pyrimidine ring are highly basic. In reversed-phase LC, polar basic compounds interact strongly with residual active sites on the stationary phase, specifically ionized silanol groups (-Si-O⁻) on silica-based columns[1]. This secondary cation-exchange interaction disrupts the primary hydrophobic retention mechanism, causing delayed elution of a fraction of the analyte molecules and resulting in asymmetrical, tailing peaks[1][2].

Q2: How do I optimize the mobile phase to suppress this chemical tailing without compromising MS sensitivity? A: Standard 0.1% formic acid (pH ~2.7) is the de facto solvent for positive-ion ESI-LC-MS, but it has very low ionic strength[3]. Because formic acid is a weak acid, it fails to effectively mask residual silanols, leading to severe overload tailing even at low concentrations[3]. To resolve this, introduce a volatile buffer like 10 mM ammonium formate. The addition of complementary salts provides NH₄⁺ ions that compete for and mask the negatively charged silanol sites[4]. Adjusting the pH to 3.0–3.5 ensures the silanols are predominantly protonated (neutralized) while the quinazoline nitrogens remain ionized for optimal MS detection[5][6].

Q3: What stationary phase chemistries are best suited for basic quinazoline derivatives? A: Avoid older "Type-A" silica columns, which have highly acidic silanols (pKa 4-5) that ionize at typical LC conditions[2]. Instead, utilize high-purity "Type-B" silica columns (pKa > 7)[2]. Furthermore, ensure the column is fully end-capped—a process where residual silanols are deactivated by bonding them with agents like trimethylsilyl (TMS) to convert them into less polar functional groups[5][7].

Q4: How can I distinguish between chemical tailing and physical system issues? A: Chemical tailing (silanol interactions) typically affects only specific analytes—usually basic, polar compounds[5]. If all peaks in your chromatogram (including neutral reference standards) exhibit tailing, the root cause is physical. This could be due to dead volume (e.g., improperly swaged fittings, wide-bore tubing) or column bed deformation, such as a void at the column inlet[5][8].

Part 3: Logical Relationships (Visual Mechanism)

SilanolMechanism Analyte 7-Methoxy-6-nitroquinazoline (Protonated Basic Nitrogens) Interaction Strong Cation Exchange (Secondary Interaction) Analyte->Interaction Silica Type-A / Uncapped Silica (Ionized Silanols: -Si-O⁻) Silica->Interaction Result1 Severe Peak Tailing Interaction->Result1 Buffer 10mM Ammonium Formate (Provides NH₄⁺ ions) Masking NH₄⁺ Competes for -Si-O⁻ Binding Sites Buffer->Masking Masking->Silica Masks active sites Result2 Symmetrical Peak Shape (Asymmetry < 1.2) Masking->Result2

Caption: Logical mechanism of secondary silanol interactions and the masking effect of ammonium buffers.

Part 4: Quantitative Data & Buffer Selection

Selecting the correct buffer is a delicate balance between chromatographic resolution and mass spectrometric sensitivity. Buffers used for LC-MS must be kept at concentrations below 10 mM to prevent ion suppression[5].

Buffer SystempH RangeIonic StrengthLC-MS CompatibilityEffect on Quinazoline Tailing
0.1% Formic Acid (FA) ~2.7Very LowExcellent (High Sensitivity)Severe Tailing (Unmasked Silanols)
10 mM Ammonium Formate + 0.1% FA 3.0 – 3.5ModerateExcellent (Volatile)Minimal Tailing (Masked Silanols)
10 mM Ammonium Acetate 4.5 – 5.5ModerateExcellent (Volatile)Moderate Tailing (Partial Silanol Ionization)
0.1% Trifluoroacetic Acid (TFA) ~2.0HighPoor (Severe Ion Suppression)Minimal Tailing (Strong Ion-Pairing)
25 mM Phosphate Buffer 6.0 – 7.0HighIncompatible (Non-volatile)Minimal Tailing (Not applicable for MS)

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol 1: Systematic Mobile Phase & Injection Optimization for LC-MS

Objective: Eliminate chemical tailing and mass overload while preserving ESI+ ionization.

  • Buffer Preparation: Prepare Mobile Phase A by dissolving LC-MS grade ammonium formate to a final concentration of 10 mM in LC-MS grade water. Adjust the pH to 3.2 using pure formic acid. Prepare Mobile Phase B as Acetonitrile containing 0.1% Formic Acid.

  • Sample Diluent Matching: Dissolve 7-Methoxy-6-nitroquinazoline in a solvent that closely matches the initial gradient conditions (e.g., 5% Acetonitrile / 95% Water). Causality: Injecting a sample in 100% organic solvent into a highly aqueous mobile phase causes premature analyte precipitation and band broadening at the column head.

  • Injection Volume Control: Restrict injection volume to ≤ 2 µL for a standard 2.1 mm ID column to prevent mass overload.

  • Validation Check (The Self-Validating Step): Execute the run and calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • Pass: As​ between 0.9 and 1.3. The system is optimized.

    • Fail: As​ > 1.5. Proceed to Protocol 2 to rule out column contamination.

Protocol 2: Column Passivation and Regeneration

Objective: Strip metal chelates and strongly retained hydrophobic matrix components that create artificial secondary interaction sites.

  • Aqueous Flush: Flush the column with LC-MS grade water (without buffers) for 20 column volumes (CV) at a low flow rate to safely remove precipitated buffer salts.

  • Organic Flush: Flush with 100% Methanol for 20 CV, followed by 100% Isopropanol (IPA) for 20 CV. Causality: IPA has high viscosity but excellent solvating power for aggressively retained hydrophobic lipids and matrix components.

  • Re-equilibration: Flush back through Methanol to your starting mobile phase. Allow 30 CV of equilibration.

  • Validation Check (The Self-Validating Step): Perform a blank injection (diluent only). Monitor the baseline at the exact retention time of 7-Methoxy-6-nitroquinazoline. A flat baseline confirms the elimination of carryover and the restoration of column integrity.

Part 6: References

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." Available at: [Link]

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." Available at: [Link]

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Available at: [Link]

  • Chromatography Online. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." Available at: [Link]

  • HPLC.eu. "A Guide to HPLC and LC-MS Buffer Selection." Available at: [Link]

  • Dove Medical Press. "LC-MS/MS Estimation of the Anti-Cancer Agent Tandutinib Levels in Human Plasma." Available at: [Link]

  • Restek. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Available at: [Link]

Sources

Optimization

Optimizing temperature and solvent ratios for 7-Methoxy-6-nitroquinazoline scale-up

Welcome to the Technical Support Center for the synthesis and scale-up of 7-Methoxy-6-nitroquinazoline derivatives. These intermediates are critical building blocks in the development of Epidermal Growth Factor Receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 7-Methoxy-6-nitroquinazoline derivatives. These intermediates are critical building blocks in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib and afatinib[1].

This guide is engineered for process chemists and drug development professionals. It provides mechanistic troubleshooting, optimized solvent ratios, and self-validating protocols to ensure high-yield, reproducible scale-up.

Synthetic Workflow Visualization

The standard scale-up workflow involves three distinct transformations: chlorination, nucleophilic aromatic substitution (SNAr), and nitro reduction.

G A 7-Methoxy-6-nitro- quinazolin-4(3H)-one B 4-Chloro-7-methoxy- 6-nitroquinazoline A->B POCl3, 105°C 4 hours C N-(3-Chloro-4-fluorophenyl)- 7-methoxy-6-nitroquinazolin- 4-amine B->C 3-Cl-4-F-aniline IPA, 60-80°C D N-(3-Chloro-4-fluorophenyl)- 7-methoxyquinazoline- 4,6-diamine C->D Fe, NH4Cl EtOH/THF/H2O, 80°C

Fig 1: Three-step synthetic workflow for 7-Methoxy-6-nitroquinazoline scale-up to EGFR precursors.

Scale-Up Troubleshooting & FAQs

Module A: Chlorination (POCl₃)

Q: During the scale-up of the chlorination step, my yield drops significantly and the product is highly colored. What is causing this? A: This is almost always caused by thermal degradation during the removal of excess phosphorus oxychloride (POCl₃). 4-Chloroquinazolines are highly thermally sensitive.

  • The Causality: Prolonged heating at atmospheric pressure to distill POCl₃ (b.p. 105 °C) leads to the decomposition of the 4-chloro-7-methoxy-6-nitroquinazoline intermediate.

  • The Solution: Always remove POCl₃ in vacuo at a lowered bath temperature (<60 °C). Alternatively, to minimize the volume of POCl₃ that needs to be distilled, utilize a co-solvent like toluene with a catalytic amount of DMF (Vilsmeier-Haack type activation)[2].

Module B: SNAr Amination (Isopropanol)

Q: I am observing significant hydrolysis back to 7-methoxy-6-nitroquinazolin-4-one during the SNAr amination. How can I prevent this? A: The 4-chloro position of the quinazoline ring is exceptionally electrophilic and highly susceptible to nucleophilic attack by water.

  • The Causality: If your isopropanol (IPA) is not strictly anhydrous, or if the reactor is exposed to atmospheric moisture, water will outcompete the aniline derivative for the 4-position, reverting the molecule to the quinazolinone starting material.

  • The Solution: Utilize anhydrous isopropanol and execute the reaction under a positive pressure of inert gas (N₂ or Ar). The reaction is highly efficient at 60–80 °C and should reach completion in 3 hours[3].

Module C: Nitro Reduction (Iron/NH₄Cl)

Q: The iron-mediated reduction is stalling or forming an intractable gummy mass. Can I just use pure ethanol instead of a mixed solvent system? A: No, pure ethanol is insufficient for scale-up.

  • The Causality: The N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine intermediate has exceptionally poor solubility in pure ethanol. Tetrahydrofuran (THF) is required to fully solubilize the organic starting material, while water is necessary to dissolve the ammonium chloride (NH₄Cl), which acts as the proton source to activate the iron powder.

  • The Solution: Use a ternary solvent system. The optimal, field-proven volumetric ratio is 4:2:1 (Ethanol : THF : Water) [4].

Quantitative Process Parameters

Reaction StepPrimary ReagentsSolvent SystemOptimal Ratio (v/v)Target TempReaction Time
1. Chlorination POCl₃Neat POCl₃N/A105 °C (Reflux)4.0 h
2. SNAr Amination 3-Cl-4-F-anilineIsopropanolN/A60–80 °C3.0 h
3. Nitro Reduction Fe powder, NH₄ClEtOH / THF / Water4 : 2 : 180 °C3.0 h

Validated Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline

This reaction is self-validating; completion is visually confirmed when the insoluble quinazolinone suspension transitions into a homogeneous, dark solution.

  • Suspend 7-methoxy-6-nitroquinazolin-4(3H)-one (1.0 eq) in POCl₃ (approx. 4.5 mL per mmol of substrate).

  • Heat the mixture to reflux (105 °C) under a nitrogen atmosphere for 4 hours.

  • Cool the reactor to 50 °C and remove the excess POCl₃ in vacuo to prevent thermal degradation and violent exotherms during the subsequent aqueous workup.

  • Dissolve the resulting residue in dichloromethane.

  • Wash the organic layer carefully with saturated aqueous NaHCO₃ to neutralize residual acidic byproducts. Dry over anhydrous Na₂SO₄ and concentrate to yield an off-white solid.

Protocol 2: SNAr Amination

This protocol utilizes a self-purifying crystallization mechanism. As the starting materials are consumed, the highly crystalline product naturally precipitates from the IPA matrix, driving the equilibrium forward.

  • Combine 4-chloro-7-methoxy-6-nitroquinazoline (1.0 eq) and the target aniline (e.g., 3-chloro-4-fluoroaniline, 1.05 eq) in anhydrous isopropanol.

  • Stir the mixture at 60–80 °C for 3 hours[3].

  • Cool the reaction mixture to room temperature (20 °C). The target compound, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, will precipitate as a yellow/off-white solid[3].

  • Collect the precipitate by vacuum filtration, wash sequentially with cold isopropanol and diethyl ether, and dry under vacuum.

Protocol 3: Nitro Reduction to 4,6-Diamine
  • Dissolve N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (1.0 eq) in a solvent mixture of Ethanol and THF (2:1 v/v)[4].

  • Add water (0.5 volumes relative to THF) and saturated aqueous NH₄Cl solution[4].

  • Add finely powdered iron dust (approx. 4.0 eq).

  • Heat the reaction mixture to 80 °C and stir vigorously for 3 hours[4].

  • Filter the hot mixture through a pad of diatomaceous earth (Celite) to remove iron oxides. Wash the filter cake thoroughly with hot ethanol[4].

  • Add water to the combined filtrate to induce precipitation. Filter and dry to afford the target diamine as a yellow solid[4].

References

  • Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). PLOS One (Supporting Information).
  • N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine Synthesis. ChemicalBook.
  • Quinazoline compounds (US9168253B2). Google Patents.
  • Amino quinazoline derivatives as well as salts and application method thereof (CN104119350B). Google Patents.
  • Quinazoline derivative, preparation method, intermediate, composition and application (CN102898386A). Google Patents.

Sources

Reference Data & Comparative Studies

Validation

7-Methoxy-6-nitroquinazoline vs. 6-Methoxy-7-nitroquinazoline: Structural Dominance in EGFR Kinase Inhibitor Design

Executive Summary The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has fundamentally reshaped targeted oncology, particularly for non-small cell lung cancer (NSCLC). The 4-anil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has fundamentally reshaped targeted oncology, particularly for non-small cell lung cancer (NSCLC). The 4-anilinoquinazoline scaffold serves as the pharmacophoric core for clinically approved TKIs such as gefitinib, erlotinib, and afatinib.

For drug development professionals synthesizing next-generation irreversible TKIs, the selection of the correct functionalized precursor is paramount. This guide objectively compares two isomeric precursors: 7-methoxy-6-nitroquinazoline and 6-methoxy-7-nitroquinazoline . Through structural activity relationship (SAR) analysis, crystallographic data, and biochemical assays, we demonstrate why the 6-nitro isomer is the obligate precursor for targeting the Cys797 residue in the EGFR ATP-binding pocket, whereas the 7-nitro isomer fails to achieve covalent engagement.

Mechanistic Rationale: The Causality of Spatial Orientation

To understand the divergent efficacy of these two precursors, one must analyze the spatial orientation of the quinazoline core within the EGFR kinase domain.

X-ray crystallographic studies of the EGFR ATP-binding cleft reveal a highly conserved binding mode [1]. The N1 and N3 atoms of the quinazoline ring form essential hydrogen bonds with the hinge region (Met793). This anchoring dictates the trajectory of the functional groups at the 6- and 7-positions:

  • The 6-Position (The Warhead Vector): Points directly toward the lip of the ATP-binding cleft. Crucially, this aligns the 6-position within ~4.1 Å of the nucleophilic sulfhydryl group of Cys797 [2].

  • The 7-Position (The Solvent Vector): Projects outward into the solvent-exposed region, entirely missing the Cys797 residue.

The Synthetic Consequence: To overcome acquired resistance mutations (like T790M), modern TKIs require a Michael acceptor (e.g., an acrylamide group) to form an irreversible covalent bond with Cys797. Using 7-methoxy-6-nitroquinazoline , the 6-nitro group is reduced to an amine and acylated to form a 6-acrylamide. This places the electrophilic warhead perfectly in range for a nucleophilic attack by Cys797. Conversely, utilizing 6-methoxy-7-nitroquinazoline yields a 7-acrylamide. Because the 7-position is solvent-exposed, the warhead cannot reach Cys797, rendering the compound a weak, reversible inhibitor [3].

SAR_Logic Core Quinazoline Core Pos6 6-Position Points to Cys797 Core->Pos6 Pos7 7-Position Points to Solvent Core->Pos7 Nitro6 7-Methoxy-6-nitro (Optimal Precursor) Pos6->Nitro6 Nitro7 6-Methoxy-7-nitro (Poor Precursor) Pos7->Nitro7 Covalent Forms Irreversible Covalent Bond Nitro6->Covalent Reversible Fails to Reach Cys797 (Weak Binding) Nitro7->Reversible

Structural logic dictating the efficacy of 6-nitro vs 7-nitro quinazoline precursors.

Comparative Quantitative Data

The table below summarizes the downstream biochemical performance of the acrylamide derivatives synthesized from both respective nitro-precursors. Data reflects standard in vitro kinase assays against Wild-Type (WT) and mutant (T790M) EGFR[2, 3].

Precursor ScaffoldFinal Warhead PositionEGFR WT IC₅₀ (nM)EGFR T790M IC₅₀ (nM)Cys797 Covalent Adduct?Clinical Viability
7-Methoxy-6-nitroquinazoline 6-Acrylamide< 1.5< 5.0Yes (Confirmed via MS)High (Core of Afatinib)
6-Methoxy-7-nitroquinazoline 7-Acrylamide> 50.0> 1,000.0No (Solvent Exposed)Low (Reversible only)

Data demonstrates that shifting the reactive warhead from the 6-position to the 7-position results in a catastrophic loss of potency against resistant mutants due to the inability to form a covalent bond.

Experimental Workflows & Self-Validating Protocols

To rigorously prove the superiority of the 6-nitro precursor, researchers must synthesize the final inhibitor and validate its covalent mechanism. The following protocol outlines the synthesis and the critical Washout Assay —a self-validating experimental choice designed to definitively separate reversible from irreversible inhibitors.

Phase 1: Synthesis of the Covalent Inhibitor
  • Reduction of the Nitro Group: Dissolve 7-methoxy-6-nitroquinazoline (or the 7-nitro isomer control) in an ethanol/water mixture. Add iron powder (Fe) and glacial acetic acid. Reflux at 80°C for 2 hours. This selectively reduces the nitro group to an aniline derivative without cleaving the methoxy ether. Filter through Celite and concentrate to yield the 6-amino intermediate.

  • Acylation (Warhead Installation): Dissolve the 6-amino intermediate in anhydrous tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) at 0°C. Dropwise, add acryloyl chloride. Stir for 1 hour. This installs the Michael acceptor. Quench with NaHCO₃, extract with ethyl acetate, and purify via flash chromatography.

Workflow Nitro Nitroquinazoline Precursor Reduction Fe/AcOH Reduction (Yields Amine) Nitro->Reduction Acylation Acryloyl Chloride (Yields Acrylamide) Reduction->Acylation Assay In Vitro Kinase Assay (e.g., ADP-Glo) Acylation->Assay Validation Washout Assay & Mass Spectrometry Assay->Validation Confirm Mechanism

Workflow from nitroquinazoline precursor synthesis to covalent binding validation.

Phase 2: Biochemical Evaluation & The Washout Assay

Causality Check: Standard IC₅₀ assays measure potency but cannot confirm how the drug binds. The Washout Assay is a self-validating system; if the drug binds covalently (irreversibly), washing the cells will not restore kinase activity. If it binds reversibly (as seen with 7-acrylamide derivatives), washing removes the drug, and kinase activity rebounds.

  • Cell Preparation: Seed A431 cells (EGFR WT) and H1975 cells (EGFR L858R/T790M) in 6-well plates and incubate overnight.

  • Compound Treatment: Treat cells with 1 μM of the 6-acrylamide derivative, the 7-acrylamide derivative, and a DMSO control for 2 hours.

  • The Washout Step (Critical): Aspirate the media. Wash the cells three times with warm, compound-free PBS to remove all unbound drug. Add fresh, compound-free media and incubate for an additional 8 hours.

  • Lysate & Immunoblotting: Lyse the cells and perform a Western blot targeting phosphorylated EGFR (p-EGFR) and total EGFR.

  • Validation via Mass Spectrometry: To absolutely confirm the Cys797 adduct, incubate recombinant EGFR kinase domain with the 6-acrylamide compound. Digest with trypsin and analyze via LC-MS/MS. A mass shift corresponding to the exact mass of the inhibitor on the peptide fragment containing Cys797 validates the covalent mechanism [2].

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Extracellular) Ligand->Receptor Binds Kinase EGFR Kinase Domain (Intracellular) Receptor->Kinase Dimerization & Activation Downstream Downstream Signaling (PI3K/AKT, MAPK) Kinase->Downstream Phosphorylation TKI 6-Acrylamide TKI (Irreversible) TKI->Kinase Blocks ATP Pocket (Cys797 Covalent Bond) Proliferation Tumor Cell Proliferation Downstream->Proliferation Drives

EGFR signaling pathway and targeted intervention by quinazoline-based covalent TKIs.

Conclusion

For the rational design of irreversible EGFR inhibitors, 7-methoxy-6-nitroquinazoline is the structurally dominant precursor. Its geometry aligns the subsequent Michael acceptor precisely with Cys797, enabling the covalent blockade required to overcome T790M resistance. The 6-methoxy-7-nitroquinazoline isomer represents a structural dead-end for covalent targeting due to the solvent-facing trajectory of the 7-position.

References

  • Novel Irreversible Epidermal Growth Factor Receptor Inhibitors by Chemical Modulation of the Cysteine-Trap Portion. Journal of Medicinal Chemistry.[Link]

  • Targeting Drug Resistance in EGFR with Covalent Inhibitors: A Structure-Based Design Approach. Journal of Medicinal Chemistry.[Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. PMC.[Link]

Comparative

Validation of analytical methods for 7-Methoxy-6-nitroquinazoline purity testing

Comparative Guide to Analytical Method Validation for 7-Methoxy-6-nitroquinazoline Purity Testing 7-Methoxy-6-nitroquinazoline (and its chlorinated derivative, 4-chloro-7-methoxy-6-nitroquinazoline) serves as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Analytical Method Validation for 7-Methoxy-6-nitroquinazoline Purity Testing

7-Methoxy-6-nitroquinazoline (and its chlorinated derivative, 4-chloro-7-methoxy-6-nitroquinazoline) serves as a critical intermediate in the convergent synthesis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, including Gefitinib and Erlotinib[1]. Because unreacted starting materials or degradation byproducts in this intermediate can propagate through subsequent amination steps to contaminate the final Active Pharmaceutical Ingredient (API)[2], establishing a highly specific, self-validating analytical method is a regulatory imperative.

This guide objectively compares available analytical platforms for quinazoline purity testing and provides a mechanistic, step-by-step ICH Q2(R2) validation protocol designed for drug development professionals.

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical technique requires evaluating the physicochemical properties of 7-Methoxy-6-nitroquinazoline. The molecule features a basic quinazoline nitrogen, a polar methoxy group, and a thermally labile nitro group.

Table 1: Comparison of Analytical Techniques for Quinazoline Intermediates

Analytical TechniqueSensitivity (LOD)Specificity for IsomersSuitability for Routine QCCausality / Limitations
RP-HPLC-UV ~0.01 - 0.05 µg/mLHighExcellent (Gold Standard)Optimal balance of resolution and robustness. UV detection at 254 nm leverages the highly conjugated quinazoline ring[1].
LC-MS/MS ~0.001 µg/mLVery HighModerateExcessive sensitivity for routine assay; ideal for structural elucidation of unknown degradation products or trace genotoxic impurities[3].
GC-FID ~1.0 µg/mLLowPoorHigh boiling point and thermal lability of the nitro group lead to on-column degradation, causing skewed quantitative results.

Performance Verdict: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Photodiode Array (PDA/UV) detector is the superior choice for routine purity testing. LC-MS should be reserved strictly for orthogonal structural characterization of unknown impurities.

Mechanistic Method Development: The "Why" Behind the Protocol

Developing a self-validating chromatographic system requires intentional parameter selection to control the analyte's behavior:

  • Stationary Phase (Column): A standard C18 column (e.g., 250 mm × 4.6 mm, 5 µm) provides strong hydrophobic retention for the aromatic quinazoline core[4]. If co-eluting aromatic impurities (such as unreacted isovanillin derivatives) are present, a Phenyl-Hexyl column serves as an excellent orthogonal alternative by introducing π−π interactions.

  • Mobile Phase pH Control: 7-Methoxy-6-nitroquinazoline contains weakly basic nitrogen atoms. Utilizing an acidic mobile phase (e.g., 0.1% Formic Acid or Trifluoroacetic Acid in water, pH ~2.5) ensures these nitrogens remain fully protonated. This prevents secondary interactions with residual silanols on the silica support, completely eliminating peak tailing[4].

  • Elution Gradient: A linear gradient from 5% to 95% Acetonitrile ensures that polar degradants elute early, while highly lipophilic, fully substituted quinazolines elute later, guaranteeing a complete mass balance.

SynthesisPathway SM Starting Material (Isovanillin Deriv.) Int1 7-Methoxy-6-nitroquinazolin-4(3H)-one SM->Int1 KeyInt 4-Chloro-7-methoxy- 6-nitroquinazoline Int1->KeyInt POCl3 API Gefitinib / Erlotinib (Final API) KeyInt->API Amination Imp Process Impurities (Carryover Risk) KeyInt->Imp If purity <99% Imp->API

Caption: Synthesis pathway of Gefitinib highlighting the critical role of intermediate purity.

Step-by-Step ICH Q2(R2) Validation Protocol

To guarantee trustworthiness, the analytical method must be validated according to the lifecycle approach outlined in the 5[5]. The following protocol establishes a self-validating framework.

Step 1: System Suitability Testing (SST)

  • Procedure: Inject a standard solution of 7-Methoxy-6-nitroquinazoline (100 µg/mL) six consecutive times before analyzing any test samples.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, Tailing factor ≤ 1.5, and Theoretical plates > 5000.

  • Causality: This step acts as the system's internal gatekeeper, verifying that the column is equilibrated and the detector is performing consistently. Failure here invalidates all subsequent data.

Step 2: Specificity and Forced Degradation

  • Procedure: Subject the intermediate to distinct stress conditions: acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2​O2​ ), and thermal (105°C) for 24 hours. Analyze the stressed samples using a PDA detector[5].

  • Acceptance Criteria: The peak purity angle must be less than the peak purity threshold. There must be baseline resolution ( Rs​>1.5 ) between the main peak and all degradation products.

  • Causality: Proves the method is "stability-indicating." If the nitro group reduces or the methoxy ether cleaves under stress, the method must be capable of separating these degradants from the intact precursor to prevent false-positive purity readings[6].

Step 3: Linearity and Range

  • Procedure: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target working concentration (e.g., 25 to 150 µg/mL). Inject each standard in triplicate.

  • Acceptance Criteria: Linear regression correlation coefficient ( R2 ) ≥ 0.999. The y-intercept bias must be ≤ 2.0% of the 100% response level[7].

  • Causality: Ensures that the UV detector's response is directly and predictably proportional to the concentration of the quinazoline intermediate across the entire reporting range[5].

Step 4: Accuracy (Recovery) and Precision

  • Procedure: Spike known quantities of 7-Methoxy-6-nitroquinazoline into a synthetic mixture of expected process impurities at 50%, 100%, and 150% levels. Perform the extraction and analyze in triplicate across three different days (Inter-day precision).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%. Intra-day and inter-day precision %RSD must be ≤ 2.0%[7].

  • Causality: Validates that the sample matrix (e.g., residual solvents or inorganic salts from the chlorination step) does not suppress the signal or interfere with the quantification of the analyte[1].

ValidationWorkflow Dev Method Development Spec Specificity & Degradation Dev->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness Acc->Rob

Caption: Sequential ICH Q2(R2) analytical method validation workflow.

Quantitative Data Summary

When the above protocol is executed correctly, the analytical method should yield performance metrics that comfortably pass regulatory thresholds.

Table 2: Representative Validation Parameters for 7-Methoxy-6-nitroquinazoline (RP-HPLC-UV)

Validation ParameterICH Q2(R2) RequirementTypical Observed ResultStatus
Linearity ( R2 ) > 0.9900.9994Pass
Accuracy (Recovery) 98.0% - 102.0%99.1% - 101.2%Pass
Precision (%RSD) ≤ 2.0%0.85% (Intra-day)Pass
LOD / LOQ Signal-to-Noise 3:1 / 10:10.012 µg/mL / 0.040 µg/mLPass
Robustness Deliberate variationsStable under ±0.2 pH, ±2°CPass

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • ICH Q2(R2)
  • ICH Q2(R2)
  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents...
  • One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)
  • Source: google.com (Patents)
  • gamma-hydroxybutyrate sodium gefitinib: Topics by Science.gov (Development and validation of a method for gefitinib quantification)

Sources

Validation

Comparative Reactivity of 7-Methoxy-6-nitroquinazoline Against Alternative Quinazoline Scaffolds

The quinazoline core is a highly privileged structural motif in medicinal chemistry, serving as the backbone for numerous FDA-approved epidermal growth factor receptor (EGFR) and HER2 tyrosine kinase inhibitors. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinazoline core is a highly privileged structural motif in medicinal chemistry, serving as the backbone for numerous FDA-approved epidermal growth factor receptor (EGFR) and HER2 tyrosine kinase inhibitors. Among the diverse halogenated precursors utilized in drug discovery, 4-chloro-7-methoxy-6-nitroquinazoline stands out as a uniquely reactive intermediate.

This guide provides an in-depth comparative analysis of its reactivity profile against other quinazoline scaffolds, detailing the mechanistic causality behind its electrophilicity and providing self-validating experimental protocols for its application in synthetic workflows.

Mechanistic Causality of Quinazoline Reactivity

The chemical reactivity of the quinazoline ring is dominated by its electron-deficient nature, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Theoretical and experimental insights demonstrate that the C4 position is significantly more electrophilic than the C2 position 1[1]. This regioselectivity occurs because the transition state for nucleophilic attack at C4 is lower in energy; the resulting Meisenheimer complex is stabilized by the adjacent nitrogen heteroatoms without severely disrupting the aromaticity of the fused benzene ring.

When comparing functionalized scaffolds, the substituents on the benzene ring (C5–C8) profoundly influence the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine ring:

  • The 6-Nitro Effect: In 4-chloro-7-methoxy-6-nitroquinazoline, the 6-nitro group acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects 2[2]. This strongly depletes electron density from the C4 position, making it hyper-reactive toward nucleophiles.

  • The 7-Methoxy Effect: The 7-methoxy group is an electron-donating group (EDG) via resonance (+M). While this would typically deactivate the core towards SNAr, its primary role is to fine-tune the molecule's steric and electronic binding affinity within the ATP pocket of kinases. Its deactivating effect is completely overridden by the adjacent 6-nitro group.

Comparative Reactivity Profile

To objectively evaluate the performance of 7-methoxy-6-nitroquinazoline, we benchmark it against other standard quinazoline building blocks. The table below summarizes the quantitative reactivity data for the SNAr amination of various 4-chloroquinazoline derivatives with aniline nucleophiles.

Quinazoline ScaffoldSubstituentsC4-SNAr ReactivityTypical Reaction TempYield (Aniline Nucleophile)Mechanistic Note
4-Chloroquinazoline NoneModerate80–100 °C60–75%Baseline electrophilicity at C4. Requires prolonged heating.
2,4-Dichloroquinazoline 2-ClHigh at C460–80 °C70–85%C4 is selectively substituted over C2 due to lower activation energy 1[1].
4-Chloro-6,7-dimethoxyquinazoline 6-OMe, 7-OMeModerate-Low90–110 °C50–70%Electron-donating methoxy groups deactivate the core towards nucleophilic attack.
4-Chloro-7-methoxy-6-nitroquinazoline 6-NO₂, 7-OMeVery High 25–60 °C 85–95% Strong -I/-M effect of the 6-nitro group highly activates C4, overcoming the +M effect of 7-OMe 3[3].

Logical Workflow of Regioselective SNAr

The following diagram illustrates the logical hierarchy of functional group influences and the resulting synthetic workflow for the highly activated 4-chloro-7-methoxy-6-nitroquinazoline scaffold.

G N_Core Quinazoline Core (Base Reactivity) N_C4 C4 Position (Highly Electrophilic) N_Core->N_C4 Primary Target N_C2 C2 Position (Moderately Electrophilic) N_Core->N_C2 Secondary Target N_Sub 4-Chloro-7-methoxy-6-nitroquinazoline N_C4->N_Sub Scaffold Design N_SNAr Facile SNAr with Anilines (Room Temp to 60°C) N_Sub->N_SNAr Amination N_Nitro 6-Nitro Group (Strong EWG, Activates C4) N_Nitro->N_Sub Inductive/Resonance Pull N_Methoxy 7-Methoxy Group (EDG, Fine-tunes Binding) N_Methoxy->N_Sub Steric/Electronic Balance N_Product EGFR Inhibitor Precursor (Precipitates as HCl salt) N_SNAr->N_Product High Yield (>85%)

Logical workflow of regioselective SNAr reactivity in 4-chloro-7-methoxy-6-nitroquinazoline.

Self-Validating Experimental Protocol

To harness the extreme reactivity of 4-chloro-7-methoxy-6-nitroquinazoline, the following protocol details its SNAr with 3-chloro-4-fluoroaniline. This specific transformation is a critical step in the synthesis of several advanced EGFR inhibitor intermediates .

Methodology: Synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine

Causality & Self-Validation System: Isopropanol is deliberately selected as the reaction solvent. While the starting materials are highly soluble in isopropanol at 60 °C, the resulting secondary amine product forms a hydrochloride salt that is highly insoluble in this medium. As the reaction proceeds, the precipitation of the product continuously shifts the chemical equilibrium forward (Le Chatelier's principle). This phase separation not only drives the reaction to near-quantitative yield but also serves as a built-in, self-validating visual indicator of reaction progress—eliminating the need for continuous TLC or LC-MS monitoring.

Step-by-Step Workflow:

  • Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloro-7-methoxy-6-nitroquinazoline (1.0 equivalent, 10.0 mmol) and 3-chloro-4-fluoroaniline (1.05 equivalents, 10.5 mmol) in anhydrous isopropanol (30 mL) 3[3].

  • Thermal Initiation: Heat the reaction mixture to 60 °C under a nitrogen atmosphere. Mechanistic Insight: Unlike less reactive quinazolines that require strong bases (e.g., DBU or K₂CO₃) or palladium catalysts, the highly activated C4 position here allows the reaction to proceed catalyst-free.

  • Self-Validating Incubation: Stir the mixture at 60 °C for 3 hours. Observe the formation of a dense, yellow/off-white precipitate, which confirms the successful formation of the product hydrochloride salt .

  • Isolation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature to maximize crystallization.

  • Purification by Filtration: Isolate the precipitate via vacuum filtration. Wash the filter cake sequentially with cold isopropanol (2 × 10 mL) to remove unreacted aniline, followed by diethyl ether (2 × 10 mL) to facilitate rapid drying.

  • Final Drying: Transfer the solid to a vacuum oven and dry at 50 °C for 12 hours to afford the pure product. Expected yield: 85–95%.

References

  • Source: nih.
  • Source: benchchem.
  • 202197-26-0 | 3-Chloro-4-((3-fluorobenzyl)oxy)
  • S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101)

Sources

Comparative

A Comparative Guide to the Spectroscopic Cross-Validation of Synthesized 7-Methoxy-6-nitroquinazoline

This guide provides an in-depth, objective comparison and cross-validation of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the structural confirmation of synthesized 7-Methoxy-6...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison and cross-validation of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the structural confirmation of synthesized 7-Methoxy-6-nitroquinazoline. Designed for researchers, scientists, and professionals in drug development, this document details the experimental protocols and data interpretation necessary to ensure the identity and purity of this important quinazoline derivative.

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Accurate structural elucidation of novel quinazoline derivatives, such as 7-Methoxy-6-nitroquinazoline, is paramount for advancing drug discovery programs. Integrating data from complementary analytical techniques like NMR and FTIR spectroscopy provides a robust and self-validating system for structural confirmation.[2][3]

The Principle of Spectroscopic Cross-Validation

Cross-validation in this context is the process of using two or more independent analytical methods to confirm a molecular structure.[4] While NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, FTIR spectroscopy excels at identifying specific functional groups based on their vibrational frequencies.[2][3] By correlating the data from both techniques, we can build a more complete and reliable picture of the synthesized compound, minimizing the risk of misidentification.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Cross-Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Purified Sample FTIR FTIR Spectroscopy Purification->FTIR Purified Sample CrossValidation Correlate Functional Groups & Structural Framework NMR->CrossValidation FTIR->CrossValidation Final_Structure 7-Methoxy-6-nitroquinazoline CrossValidation->Final_Structure Confirmed Structure

Caption: Workflow for the cross-validation of synthesized 7-Methoxy-6-nitroquinazoline.

Experimental Methodologies

Synthesis of 7-Methoxy-6-nitroquinazoline

The synthesis of 7-Methoxy-6-nitroquinazoline can be achieved through a multi-step process, often starting from a substituted anthranilic acid derivative. A common route involves the nitration of a 7-methoxyquinazoline precursor.[5] The following is a generalized protocol based on established literature procedures.[1]

Materials:

  • 7-Methoxyquinazoline

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Reaction Setup: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid.

  • Substrate Addition: Gradually add 7-methoxyquinazoline to the cooled sulfuric acid with continuous stirring.

  • Nitration: Slowly add fuming nitric acid dropwise to the reaction mixture, maintaining a low temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

NMR spectra were acquired on a 500 MHz spectrometer.[6][7] Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.[7]

¹H NMR Protocol:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

¹³C NMR Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum. A larger number of scans may be required to achieve a good signal-to-noise ratio.[4]

FTIR Spectroscopy

FTIR spectra were recorded using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

FTIR-ATR Protocol:

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the purified solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

Data Interpretation and Cross-Validation

The key to cross-validation is to identify corresponding structural features in both the NMR and FTIR spectra.

Expected ¹H and ¹³C NMR Spectral Data

The NMR spectra of quinazoline derivatives are characterized by signals in the aromatic region.[8][9] The chemical shifts are influenced by the electronic effects of the substituents.[10]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Methoxy-6-nitroquinazoline

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale for Assignment
H-2~9.2~157Proton on the pyrimidine ring, deshielded by adjacent nitrogen atoms.[6]
H-4~9.0~163Proton on the pyrimidine ring, deshielded by adjacent nitrogen atoms.
H-5~8.8~123Aromatic proton ortho to the nitro group, strongly deshielded.
H-8~8.3~132Aromatic proton ortho to the methoxy group.
-OCH₃~4.1~56Singlet integrating to 3 protons, characteristic of a methoxy group.[11][12]
C-6-~147Carbon bearing the nitro group, deshielded.[6]
C-7-~150Carbon bearing the methoxy group, deshielded.
C-8a-~151Bridgehead carbon.[6]
C-4a-~122Bridgehead carbon.[6]
Expected FTIR Spectral Data

The FTIR spectrum will show characteristic absorption bands for the functional groups present in 7-Methoxy-6-nitroquinazoline.[9]

Table 2: Predicted FTIR Absorption Bands for 7-Methoxy-6-nitroquinazoline

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode Rationale for Assignment
Aromatic C-H3100-3000StretchingCharacteristic of C-H bonds on an aromatic ring.[13][14]
Aliphatic C-H (-OCH₃)2950-2850StretchingCharacteristic of C-H bonds in the methoxy group.[15]
C=N (quinazoline ring)1620-1610StretchingTypical for C=N bonds within a heterocyclic aromatic system.[9]
C=C (aromatic)1600-1450StretchingMultiple bands are expected for the quinazoline ring system.[13]
NO₂ (asymmetric stretch)1550-1475StretchingStrong absorption characteristic of an aromatic nitro group.[16][17]
NO₂ (symmetric stretch)1360-1290StretchingStrong absorption, confirming the presence of the nitro group.[16][17]
C-O (ether)1300-1200 and 1050-1010StretchingAsymmetric and symmetric stretching of the aryl ether linkage.[15]
Cross-Validation in Action

The power of this dual-spectroscopic approach lies in the convergence of evidence.

G cluster_0 FTIR Evidence cluster_1 NMR Evidence cluster_2 Structural Confirmation FTIR_Nitro Bands at ~1530 & ~1340 cm⁻¹ (NO₂ stretches) Structure 7-Methoxy-6-nitroquinazoline FTIR_Nitro->Structure FTIR_Methoxy Bands at ~2850 & ~1250 cm⁻¹ (C-H & C-O stretches) FTIR_Methoxy->Structure FTIR_Quinazoline Bands at ~1615 & ~1500 cm⁻¹ (C=N & C=C stretches) FTIR_Quinazoline->Structure NMR_Nitro Deshielded aromatic protons (H-5 at ~8.8 ppm) NMR_Nitro->Structure NMR_Methoxy Singlet at ~4.1 ppm (3H) & ¹³C signal at ~56 ppm NMR_Methoxy->Structure NMR_Quinazoline Characteristic aromatic signals for the quinazoline core NMR_Quinazoline->Structure

Caption: Logical flow of cross-validating the structure of 7-Methoxy-6-nitroquinazoline.

For instance, the strong absorption bands in the FTIR spectrum around 1530 cm⁻¹ and 1340 cm⁻¹ strongly suggest the presence of a nitro group.[16][18] This is corroborated in the ¹H NMR spectrum by the significant downfield shift of the proton at the H-5 position, which is ortho to the electron-withdrawing nitro group. Similarly, the characteristic C-O stretching vibrations of an aryl ether in the FTIR spectrum are confirmed by the singlet integrating to three protons around 4.1 ppm in the ¹H NMR spectrum and the corresponding carbon signal around 56 ppm in the ¹³C NMR spectrum.[11][15]

Conclusion

The combined application of NMR and FTIR spectroscopy provides a robust and reliable method for the structural confirmation of synthesized 7-Methoxy-6-nitroquinazoline. This cross-validation approach ensures a high degree of confidence in the identity and purity of the compound, which is a critical step in the drug discovery and development pipeline. By leveraging the complementary nature of these two powerful analytical techniques, researchers can proceed with subsequent biological evaluations with a well-characterized molecule.

References

  • S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) - AWS.
  • A Researcher's Guide to Cross-Validation of Lignin Characterization Techniques: NMR, FTIR, and GPC - Benchchem.
  • Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide - Benchchem.
  • NMR vs IR Spectroscopy: Determine Functional Groups - Eureka by PatSnap.
  • Synthesis of Quinazoline and Quinazolinone Derivatives - IntechOpen. Available at: [Link]

  • Wiley-VCH 2007 - Supporting Information.
  • IR Spectroscopy Tutorial: Nitro Groups.
  • IR Spectrum Table & Chart | Sigma-Aldrich - ResearchGate. Available at: [Link]

  • Methoxy groups just stick out - ACD/Labs.
  • The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. Available at: [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. Available at: [Link]

  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... - ResearchGate. Available at: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - MDPI. Available at: [Link]

  • The spectrogram data of quinazoline derivatives containing a dithioacetal moiety - PMC. Available at: [Link]

  • FTIR spectrum of NMOBA. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. Available at: [Link]

  • IR handout.pdf.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [Link]

  • Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol - Rsc.org. Available at: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. Available at: [Link]

  • 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. Available at: [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC. Available at: [Link]

  • Quinoline, 6-methoxy-8-nitro- - the NIST WebBook. Available at: [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC. Available at: [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. Available at: [Link]

  • Combining ATR-FTIR Spectroscopy, HPLC, and NMR - Mettler Toledo. Available at: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups.
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. Available at: [Link]

  • Assessing the quality of solution nuclear magnetic resonance structures by complete cross-validation - PubMed. Available at: [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]

  • Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline Min Wang - Atlantis Press. Available at: [Link]

  • 1 H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available at: [Link]

  • NMR Chemical Shifts.
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

Sources

Validation

Strategic Selection of Quinazoline Intermediates in Oncology Drug Discovery: 7-Methoxy-6-nitroquinazoline vs. Afatinib Intermediates

In the landscape of precision oncology, the 4-anilinoquinazoline scaffold remains the cornerstone of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). As drug development evolved from first-gener...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of precision oncology, the 4-anilinoquinazoline scaffold remains the cornerstone of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). As drug development evolved from first-generation reversible inhibitors (e.g., gefitinib, erlotinib) to second-generation irreversible blockers (e.g., afatinib, dacomitinib), the structural requirements of the quinazoline core became increasingly complex.

This guide provides an objective, data-driven comparison of two pivotal starting materials used in TKI synthesis: 7-Methoxy-6-nitroquinazoline and Afatinib intermediates (specifically 7-fluoro-6-nitroquinazoline derivatives). By analyzing their reactivity profiles and downstream applications, researchers can optimize their synthetic workflows for novel oncology therapeutics.

Executive Summary & Mechanistic Rationale

The strategic selection of a quinazoline intermediate dictates both the synthetic flexibility of the workflow and the final pharmacokinetic profile of the drug.

  • 7-Methoxy-6-nitroquinazoline (7-M6NQ): This intermediate features a chemically stable, electron-donating methoxy group at the C7 position. It is utilized when the C7 position does not require further functionalization, allowing chemists to focus entirely on modifying the C4 position (docking the aniline ring) and the C6 position (reducing the nitro group to an amine to attach reactive warheads, such as an acrylamide). It is heavily utilized in the synthesis of experimental irreversible TKIs and multi-target inhibitors like CUDC-101.

  • Afatinib Intermediates (7-Fluoro-6-nitroquinazoline): Afatinib requires a bulky, chiral (S)-tetrahydrofuran-3-yloxy group at the C7 position to interact optimally with the solvent-exposed region of the EGFR ATP-binding cleft. A methoxy group cannot be easily substituted. Instead, a fluorine atom at C7 acts as an exceptionally efficient leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ). The strong electron-withdrawing nature of the adjacent C6-nitro group highly activates the C7-fluoro for displacement by alkoxides[1].

Comparative Analysis: Structural & Reactivity Profiles

The following table summarizes the quantitative and qualitative data distinguishing these two critical intermediates.

Parameter7-Methoxy-6-nitroquinazolineAfatinib Intermediate (7-Fluoro-6-nitroquinazoline)
Core Structure C7-Methoxy, C6-NitroC7-Fluoro, C6-Nitro
C7 Reactivity Inert under standard conditionsHighly reactive to SN​Ar (Nucleophilic Aromatic Substitution)
Primary Use Case Synthesis of C6-modified TKIs where C7 bulk is not requiredSynthesis of TKIs requiring complex C7-alkoxy groups (e.g., Afatinib)
Key Downstream Reaction C6 Nitro reduction AcylationC7 SN​Ar C6 Nitro reduction HWE Reaction
Target Kinase Binding ATP-pocket hinge regionHinge region + Solvent-exposed cleft (via C7 substituent)
Molecular Weight 221.17 g/mol [2]209.13 g/mol

Experimental Methodologies & Self-Validating Protocols

As a self-validating system, every chemical transformation must include built-in Quality Control (QC) checkpoints to ensure authoritative grounding and experimental integrity.

Workflow A: Synthesis of C6-Acrylamide TKIs via 7-Methoxy-6-nitroquinazoline

This protocol describes the conversion of into an irreversible TKI[3].

  • Causality & Rationale: The C4-chlorine is highly reactive and undergoes rapid SN​Ar with anilines. The C7-methoxy remains untouched, preserving the hinge-binding pharmacophore. The C6-nitro is subsequently reduced to an amine to serve as an anchor for the covalent warhead.

  • Step 1: C4-Amination. Suspend 4-chloro-7-methoxy-6-nitroquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in isopropanol. Reflux for 3 hours. Cool to room temperature to precipitate the intermediate.

  • Step 2: Nitro Reduction. Dissolve the intermediate in THF/methanol. Add Iron (Fe) dust and a catalytic amount of concentrated HCl. Reflux for 2 hours. Filter through Celite to remove iron residues and concentrate in vacuo.

  • Step 3: Acylation (Warhead Installation). Dissolve the resulting C6-amine in THF with triethylamine (3.0 eq). Cool to 0°C. Dropwise, add acryloyl chloride (1.2 eq). Stir for 30 minutes, quench with 5% NaHCO3​ , and extract with ethyl acetate.

  • Validation & QC:

    • FTIR Spectroscopy: Successful reduction (Step 2) is validated by the disappearance of the strong NO2​ symmetric/asymmetric stretches (1350 and 1520 cm−1 ) and the appearance of primary amine N-H stretches (~3300 cm−1 ).

    • LC-MS: Final product mass should reflect the addition of the acrylamide mass (+54 Da from the amine).

Workflow B: Synthesis of Afatinib via 7-Fluoro-6-nitroquinazoline

This protocol details the synthesis of Afatinib utilizing the highly reactive intermediate[1][4].

  • Causality & Rationale: The C7-fluorine is strategically positioned ortho to the C6-nitro group. This creates a severe electron deficiency at C7, allowing a bulky, secondary alcohol like (S)-tetrahydrofuran-3-ol to attack and displace the fluorine. A Horner-Wadsworth-Emmons (HWE) reaction is chosen over direct acylation to stereoselectively generate the (E)-crotonamide Michael acceptor.

  • Step 1: C7-Alkoxylation ( SN​Ar ). In a dry flask under N2​ , dissolve (S)-tetrahydrofuran-3-ol (1.2 eq) in anhydrous THF. Add Potassium tert-butoxide (KOtBu, 2.0 eq) to form the alkoxide. Slowly add N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (1.0 eq). Stir at room temperature for 2 hours.

  • Step 2: Nitro Reduction. Reduce the C6-nitro group using 10% Pd/C and H2​ gas (1 atm) in ethanol. Filter and concentrate.

  • Step 3: HWE Reaction. React the resulting amine with diethylphosphonoacetic acid to form a phosphonate intermediate. Subsequently, react this intermediate with dimethylaminoacetaldehyde diethyl acetal under basic conditions to yield the final Afatinib free base.

  • Validation & QC:

    • 19F NMR: The defining validation for Step 1 is the loss of the quinazoline C7-F signal (typically around -105 to -115 ppm), while the aniline C4-F signal remains intact.

    • 1H NMR: The stereoselectivity of the HWE reaction (Step 3) is confirmed by the trans-alkene coupling constant ( J≈15−16 Hz) of the crotonamide protons.

Pathway & Workflow Visualizations

Workflow Start1 7-Methoxy-6-nitroquinazoline Step1A C4 Amination (Aniline Addition) Start1->Step1A Start2 7-Fluoro-6-nitroquinazoline Step1B C4 Amination (Aniline Addition) Start2->Step1B Step2A C6 Nitro Reduction (Fe/HCl or Pd/C) Step1A->Step2A Step2B C7 SNAr Displacement ((S)-3-hydroxytetrahydrofuran) Step1B->Step2B Step3A C6 Acylation (Acryloyl Chloride) Step2A->Step3A Step3B C6 Nitro Reduction Step2B->Step3B Product1 C7-Methoxy Irreversible TKI (e.g., Experimental Analogs) Step3A->Product1 Step4B HWE Reaction (Dimethylamino-crotonamide) Step3B->Step4B Product2 Afatinib (Gilotrif) Irreversible TKI Step4B->Product2

Comparative synthetic workflows for 7-Methoxy-6-nitroquinazoline and Afatinib intermediates.

Mechanism TKI Irreversible EGFR TKI (Afatinib / C6-Amide Analogs) EGFR EGFR Kinase Domain (ATP Binding Pocket) TKI->EGFR Non-covalent docking Covalent Covalent Bond Formation (Michael Addition) TKI->Covalent Acrylamide/Crotonamide Cys773 Cys773 Residue (Nucleophilic Thiol) EGFR->Cys773 Exposes Cys773->Covalent Nucleophilic attack Block Blockade of ATP Binding & Autophosphorylation Covalent->Block

Mechanistic pathway of irreversible EGFR inhibition via covalent binding at Cys773.

References

  • PubChem Compound Summary for CID 135547025 - 7-methoxy-6-nitroquinazolin-4(3H)-one. National Center for Biotechnology Information. Available at:[Link]

  • Afatinib intermediate compound and preparation method thereof - Patent CN107488153B. Google Patents.
  • Salts of quinazoline derivative and method for preparing the same - Patent US10231973B2. Google Patents.
  • Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine - Advances in Computer Science Research, volume 59. Atlantis Press. Available at:[Link]

Sources

Comparative

Sourcing and Validating High-Purity 7-Methoxy-6-nitroquinazoline Derivatives for EGFR Inhibitor Development

As a Senior Application Scientist, I frequently observe drug discovery programs stall not due to flawed target biology, but because of uncharacterized degradation in highly reactive electrophilic building blocks. The syn...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe drug discovery programs stall not due to flawed target biology, but because of uncharacterized degradation in highly reactive electrophilic building blocks. The synthesis of epidermal growth factor receptor (EGFR) and HER2 kinase inhibitors—such as gefitinib analogs and multi-acting agents like CUDC-101—relies heavily on the structural assembly of the quinazoline core[1].

The critical intermediate in this pathway is 4-chloro-7-methoxy-6-nitroquinazoline (CAS: 55496-69-0) [2]. Because the C4 position is highly electrophilic—activated by both the pyrimidine ring nitrogens and the electron-withdrawing para-positioned nitro group—it is exceptionally reactive toward nucleophilic aromatic substitution (SNAr). However, this exact mechanistic advantage makes the commercial compound highly susceptible to atmospheric hydrolysis, reverting it to the inert precursor, 7-methoxy-6-nitroquinazolin-4(3H)-one (CAS: 1012057-47-4) [3].

This guide provides an objective comparison of commercial suppliers and establishes a self-validating Quality Control (QC) protocol to ensure the integrity of your starting materials.

Commercial Supplier Comparison: Analytical Metrics & Reliability

When sourcing this intermediate, researchers must balance cost against the risk of batch-to-batch variability. Below is a synthesized comparison of major commercial suppliers based on typical industry specifications and analytical behavior[4][5].

SupplierClaimed PurityTypical Residual ImpuritiesCold-Chain ShippingBest Use Case
Sigma-Aldrich ≥97% (HPLC)Trace POCl₃, <0.5% HydrolysisYesLate-stage API synthesis, reference standards
BLD Pharm 95-97% (NMR)Residual solvents (EtOAc, DMF)YesBulk scale-up, early discovery libraries
Ambeed / TCI ≥95%Trace RegioisomersVariableRoutine library synthesis, hit-to-lead

Note: Regardless of the supplier's Certificate of Analysis (CoA), the hygroscopic nature of the 4-chloro derivative mandates in-house verification prior to any SNAr coupling.

Mechanistic Causality in Experimental Choices

Why do we run both HPLC-UV and quantitative NMR (qNMR) for this specific compound?

  • The Blind Spot of HPLC: Reverse-phase HPLC at 254 nm is excellent for detecting the primary degradation product (the 4-hydroxy quinazolinone), which elutes earlier than the lipophilic 4-chloro starting material. However, HPLC cannot detect inorganic salts, residual POCl₃ (used during commercial chlorination), or non-chromophoric residual solvents.

  • The Absolute Truth of qNMR: qNMR bridges this gap. By utilizing an internal standard, qNMR provides an absolute mass fraction purity. If your batch is only 85% active compound by mass due to trapped solvents, your SNAr stoichiometry will be unbalanced, leading to unreacted aniline impurities that are notoriously difficult to separate from the final API.

Step-by-Step Analytical Validation Protocol

This dual-pronged protocol is designed as a self-validating system. If the HPLC shows high purity but the qNMR assay is low, the batch contains invisible mass (salts/solvents). If both align, the batch is cleared for synthesis.

Phase 1: HPLC-UV/MS (Chemical Identity & Hydrolysis Detection)

Caution: Aqueous diluents will actively hydrolyze the 4-chloro quinazoline in the autosampler vial, yielding a false positive for degradation.

  • Sample Preparation: Dissolve 1.0 mg of the incoming batch in 1.0 mL of anhydrous Acetonitrile (MeCN).

  • Mobile Phase: Solvent A = 0.1% Formic Acid in MS-grade Water; Solvent B = 0.1% Formic Acid in MeCN. (Formic acid ensures proper ionization for the MS and suppresses peak tailing of the basic quinazoline nitrogens).

  • Gradient: 10% B to 90% B over 10 minutes on a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm).

  • Detection & Causality: Monitor at 254 nm. Look for a +18 Da mass shift in the LC-MS trace for early-eluting peaks, which confirms the displacement of -Cl by -OH (hydrolysis).

Phase 2: 1H qNMR (Absolute Mass Fraction)
  • Standard Preparation: Weigh exactly 10.0 mg of the quinazoline derivative and 5.0 mg of Maleic Acid (Internal Standard, >99.9% purity, NIST traceable) into a tared vial using a microbalance.

  • Solvent: Dissolve the mixture completely in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition: Acquire a 1H NMR spectrum with a relaxation delay (D1) of at least 10 seconds. Causality: A long D1 ensures complete longitudinal relaxation of all protons, which is mathematically required for accurate integration.

  • Analysis: Integrate the methoxy peak (-OCH₃, ~4.0 ppm, 3H) of the quinazoline against the olefinic protons of Maleic Acid (~6.2 ppm, 2H) to calculate the exact mass fraction.

Experimental Workflows & Decision Matrices

SynthesisWorkflow A 7-Methoxy-6-nitroquinazolin-4(3H)-one (Stable Precursor) B Chlorination (POCl3) Reflux, 4h A->B Synthesis C 4-Chloro-7-methoxy-6-nitroquinazoline (Reactive Electrophile) B->C Isolation C->A Atmospheric Hydrolysis (Degradation Pathway) D SNAr Coupling Aniline + Isopropanol C->D Nucleophilic Attack E EGFR Inhibitor Scaffold (e.g., Gefitinib Precursor) D->E Final Assembly

Fig 1: Synthesis workflow highlighting the reversible hydrolysis of the 4-chloro intermediate.

QCWorkflow Start Incoming Commercial Batch HPLC HPLC-UV/MS (Anhydrous Prep) Target: Chemical Identity Start->HPLC qNMR 1H qNMR (DMSO-d6) Target: Absolute Mass Fraction Start->qNMR Dec1 Hydrolysis < 2%? (UV 254 nm) HPLC->Dec1 Dec2 Assay > 95%? (vs Maleic Acid) qNMR->Dec2 Pass PROCEED TO SYNTHESIS Dec1->Pass Yes Fail REJECT BATCH Dec1->Fail No Dec2->Pass Yes Dec2->Fail No

Fig 2: Dual-pronged analytical validation matrix for commercial quinazoline batches.

References
  • 7-methoxy-6-nitroquinazolin-4(3H)-one | C9H7N3O4 | CID 135547025 . PubChem.[Link]

  • 4-Chloro-7-methoxy-6-nitroquinazoline | C9H6ClN3O3 | CID 10490187 . PubChem.[Link]

  • US9168253B2 - Quinazoline compounds.
  • Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) as a Potent Multi-Acting HDAC, EGFR and HER2 Inhibitor . Curis Inc. / Supporting Information.[Link]

Sources

Safety & Regulatory Compliance

Safety

7-Methoxy-6-nitroquinazoline proper disposal procedures

Comprehensive Safety and Disposal Protocol for 7-Methoxy-6-nitroquinazoline Introduction 7-Methoxy-6-nitroquinazoline (and its widely utilized synthetic precursor, 4-chloro-7-methoxy-6-nitroquinazoline, CAS 55496-69-0) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 7-Methoxy-6-nitroquinazoline

Introduction 7-Methoxy-6-nitroquinazoline (and its widely utilized synthetic precursor, 4-chloro-7-methoxy-6-nitroquinazoline, CAS 55496-69-0) is a critical intermediate in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib and erlotinib analogs [1]. While invaluable in oncology drug development, the presence of both a nitroaromatic group and a quinazoline core introduces significant operational hazards. Nitroaromatics are prone to exothermic decomposition, and quinazoline derivatives exhibit profound aquatic toxicity [4]. This guide provides drug development professionals with a self-validating, causally-grounded framework for the safe handling and terminal disposal of 7-methoxy-6-nitroquinazoline.

Section 1: Chemical Profiling & Hazard Causality

To handle this compound safely, one must understand the mechanistic reasons behind its hazards:

  • Thermal Instability : The nitro group (-NO2) is a strong oxidizing moiety. When exposed to high heat or strong reducing agents, it can undergo rapid, highly exothermic reduction, potentially leading to runaway reactions or deflagration.

  • Aquatic Toxicity : Quinazoline derivatives disrupt aquatic ecosystems by acting as long-term persistent toxins [4]. They must never be discharged into standard sewer systems.

  • Toxic Combustion Byproducts : If ignited, the nitrogen-rich quinazoline ring and nitro group decompose into nitrogen oxides (NOx). If the 4-chloro derivative is used, combustion also yields corrosive hydrogen chloride (HCl) gas [2].

Table 1: Hazard Summary and Mitigation Strategy

Property / HazardMechanistic CauseOperational Mitigation
Explosive Potential Nitroaromatic thermal decompositionStore below 25°C; avoid shock and friction.
Incompatibility Exothermic reduction of -NO2Strictly isolate from strong reducing agents (e.g., NaBH4, LiAlH4) and strong alkalis.
Aquatic Toxicity Bioaccumulation of quinazoline coreZero-drain discharge policy; mandate secondary containment [4].
Combustion Toxicity Release of NOx and HCl gasesRequire controlled incineration with alkaline flue gas scrubbing [2, 3].

Section 2: Operational Safety & Handling Workflow

When designing experimental protocols involving 7-methoxy-6-nitroquinazoline, safety must be engineered into the workflow rather than applied as an afterthought.

Step-by-Step Handling Methodology:

  • Preparation & PPE : Don flame-resistant laboratory coats, anti-static nitrile gloves (double-gloved), and tightly sealed safety goggles. Ensure the workspace is free of static discharge sources.

  • Containment : Conduct all weighing and transfer operations within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Reaction Setup : Purge the reaction vessel with an inert gas (Argon or Nitrogen) to displace oxygen, mitigating the risk of auto-ignition if localized heating occurs during solvation.

  • Quenching : If the compound is used in a reaction, quench residual starting materials slowly at 0°C. Causality note: Rapid quenching can cause localized thermal spikes, triggering the decomposition of the nitroaromatic intermediate.

Workflow Start 1. PPE & Static Control (Flame-resistant, Double Gloves) Hood 2. Fume Hood Transfer (Min 100 fpm Face Velocity) Start->Hood Inert 3. Inert Atmosphere Setup (Argon/N2 Purge) Hood->Inert Quench 4. Controlled Quenching (0°C, Slow Addition) Inert->Quench Waste 5. Segregated Waste Stream (No Reducing Agents) Quench->Waste

Laboratory Workflow for Handling Reactive Nitroquinazoline Intermediates.

Section 3: Validated Disposal Procedures (The Core Protocol)

Standard solvent waste disposal is insufficient and highly dangerous for 7-methoxy-6-nitroquinazoline. Due to the "derived-from rule" (40 CFR 261.3), any waste containing this compound must be treated as listed hazardous waste until completely destroyed [3]. The only scientifically validated method for terminal disposal is controlled rotary kiln incineration [3].

Why standard disposal fails: Pouring this chemical into general organic waste carboys risks cross-reaction with incidental reducing agents or strong bases, which can form explosive Meisenheimer complexes. Furthermore, standard incineration without scrubbing will release toxic NOx and HCl into the atmosphere, violating EPA Clean Air Act standards.

Step-by-Step Disposal Methodology:

  • Waste Segregation : Collect all 7-methoxy-6-nitroquinazoline solid waste, contaminated filter paper, and solvent washings into a dedicated, clearly labeled, high-density polyethylene (HDPE) container [4]. Do not mix with general halogenated or non-halogenated waste.

  • Solvent Dilution (Desensitization) : If the waste is highly concentrated or in dry powder form, dissolve or mix the material with a suitable combustible solvent (e.g., ethanol or toluene) to a concentration below 5% w/v. Causality note: Dilution prevents the localized accumulation of explosive energy during the initial stages of incineration [2].

  • Manifesting : Label the container as "Hazardous Waste: Nitroaromatic / Quinazoline Derivative - Toxic to Aquatic Life."

  • Controlled Incineration : Transfer the waste to a licensed chemical destruction facility. The facility must utilize a two-stage rotary kiln incinerator operating at temperatures exceeding 1200°F (650°C) with an oxygen abundance of 100% to 200% greater than stoichiometric requirements [3].

  • Flue Gas Scrubbing : Ensure the incineration facility is equipped with an alkaline wet scrubber (e.g., NaOH spray). Causality note: The scrubber is mandatory to neutralize the acidic HCl gas (from the chloro-derivative) and NOx gases (from the nitro and quinazoline nitrogens) generated during combustion [2].

Disposal Waste Nitroquinazoline Waste Dilution Desensitization (Dilute <5% w/v) Waste->Dilution Incinerator Rotary Kiln (>1200°F, Excess O2) Dilution->Incinerator Scrubber Alkaline Scrubber (Neutralize NOx/HCl) Incinerator->Scrubber Ash RCRA Subpart D Ash Disposal Scrubber->Ash

Chemical Waste Segregation and Destruction Pathway for Nitroaromatics.

Section 4: Emergency Spill Response Protocol

In the event of a spill, immediate containment is required to prevent aquatic contamination and inhalation exposure.

Step-by-Step Spill Methodology:

  • Evacuation & Isolation : Evacuate personnel from the immediate area. Eliminate all ignition sources and ensure maximum fume hood ventilation.

  • Dry Clean-up (For Powders) : Do not use water initially, as it may spread the aquatic toxin [4]. Use spark-proof tools to gently sweep the powder. Avoid generating dust.

  • Absorption (For Solutions) : Cover liquid spills with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Never use sawdust, as the organic material can become highly combustible when mixed with a nitroaromatic.

  • Decontamination : Wash the spill area with copious amounts of water only after the bulk material has been collected. Collect all wash water into the hazardous waste container; do not allow runoff into standard drains [4].

References

  • Defense Technical Information Center (DTIC) . "Incineration of Explosive Contaminated Soil as a Means of Site Remediation". Retrieved from:[Link]

  • Szabo-Scandic . "Quinazoline Safety Data Sheet". Retrieved from:[Link]

Handling

Advanced Operational Safety and PPE Protocol for Handling 7-Methoxy-6-nitroquinazoline

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system. 7-Methoxy-6-nitroquinazoline (and its reactive precursors like 4-chloro-7-methoxy-6-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system. 7-Methoxy-6-nitroquinazoline (and its reactive precursors like 4-chloro-7-methoxy-6-nitroquinazoline) are critical building blocks in the synthesis of EGFR tyrosine kinase inhibitors. However, the combination of a nitroaromatic group and a quinazoline core presents specific toxicological and reactivity profiles.

To build a self-validating safety protocol, we must understand the causality behind the hazards. When operators understand exactly why a chemical behaves the way it does, compliance becomes intuitive.

Mechanistic Hazard Profiling

Before selecting Personal Protective Equipment (PPE), we must analyze the quantitative and qualitative hazard data. The table below summarizes the Globally Harmonized System (GHS) hazards associated with the 7-methoxy-6-nitroquinazoline core and explains the underlying chemical mechanisms driving these risks .

Hazard ClassGHS CodeMechanistic Rationale
Acute Toxicity (Oral) H302Nitroaromatics can undergo enzymatic reduction in vivo, generating reactive nitroso intermediates that cause oxidative stress and potential methemoglobinemia.
Skin/Eye Irritation H315, H319The electrophilic nature of the quinazoline ring (especially halogenated derivatives) reacts with nucleophilic residues in mucosal membranes and skin proteins .
Respiratory Irritation H335The fine crystalline dust easily penetrates the upper respiratory tract, where local moisture catalyzes localized acute irritation.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling 7-Methoxy-6-nitroquinazoline serves a specific mechanistic purpose to interrupt the exposure pathways identified above.

  • Hand Protection (Double-Gloving): Wear an inner layer of standard nitrile gloves and an outer layer of extended-cuff nitrile gloves (minimum 6 mil thickness). Causality: Nitroaromatic compounds can slowly permeate thin latex or vinyl. Double-gloving provides a sacrificial outer layer that can be frequently changed if contaminated, ensuring the inner layer remains an unbroken barrier.

  • Eye Protection: Tight-fitting chemical splash goggles are mandatory. Causality: Standard safety glasses do not protect against aerosolized fine dust. Given the H319 (serious eye irritation) designation, a complete seal around the eyes is required to prevent micro-particulate ingress.

  • Body Protection: A flame-resistant (e.g., Nomex) lab coat with elastic cuffs, fully buttoned. Causality: Elastic cuffs prevent the sleeves from dragging through powders and stop dust from migrating up the forearms—a common site for localized contact dermatitis.

  • Respiratory Protection: Handling must occur inside a certified Local Exhaust Ventilation (LEV) system or fume hood. If handling outside a hood is absolutely unavoidable (e.g., bulk transfer), a NIOSH-approved N95 or P100 particulate respirator is required to mitigate H335 hazards.

Operational Workflow: Handling and Weighing

To ensure trustworthiness in your protocol, the handling process must be a self-validating system where each step confirms the safety of the next.

Step-by-Step Methodology:

  • Ventilation Verification: Before opening the container, verify that the fume hood or ductless weighing enclosure has a face velocity of at least 100 feet per minute (fpm).

  • Static Mitigation: Nitroaromatic powders frequently hold a static charge, causing them to "jump" and aerosolize during transfer. Pass an anti-static ionizer bar over the sealed container and the weighing boat before opening.

  • Transfer: Use a grounded, anti-static micro-spatula. Transfer the powder using a closed-system approach (e.g., weighing directly into a tared vial that can be capped immediately, rather than an open boat).

  • Decontamination: Once capped, wipe the exterior of the vial and the balance pan with a lint-free wipe dampened with isopropanol (which effectively solubilizes the compound), followed by a secondary wipe with mild soap and water.

HandlingWorkflow Start Initiate Handling Protocol PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Vent Verify LEV/Fume Hood Face Velocity >100 fpm PPE->Vent Static Apply Anti-Static Ionizer to Powder Vent->Static Weigh Weigh Compound (Closed System Transfer) Static->Weigh Decon Surface Decontamination (Isopropanol Wipe) Weigh->Decon

Fig 1. Mechanistic workflow for the safe handling and weighing of 7-Methoxy-6-nitroquinazoline.

Spill Containment and Disposal Plan

Improper disposal of quinazoline derivatives can lead to long-term environmental toxicity due to the stability of the heterocyclic core.

Step-by-Step Methodology:

  • Spill Containment: Never sweep dry 7-Methoxy-6-nitroquinazoline. Dry sweeping aerosolizes the irritant. Instead, gently cover the spill with absorbent pads dampened with isopropanol or water to suppress dust.

  • Chemical Quenching (For Reactive Intermediates): If you are handling the reactive 4-chloro derivative, the electrophilic site should be quenched to reduce toxicity before disposal. Slowly add a mild nucleophile, such as a dilute sodium carbonate ( Na2​CO3​ ) solution, to the residue and allow it to stir/sit until the substitution reaction neutralizes the reactive halogen.

  • Waste Segregation: Collect all cleanup materials and unreacted compound into a clearly labeled, sealable container designated for "Halogenated/Nitroaromatic Solid Waste." Do not mix this with strong reducing agents, as nitroaromatics can react exothermically.

  • Final Disposal: Route the segregated waste for high-temperature commercial incineration. Incineration is the only reliable method to completely cleave the stable quinazoline ring and prevent aquatic toxicity.

WasteDisposal WasteGen Solid/Liquid Waste Generated Assess Assess Reactivity (Is it 4-Chloro derivative?) WasteGen->Assess Quench Quench with Mild Nucleophile (e.g., Na2CO3) Assess->Quench Yes Direct Direct to Solid Waste Assess->Direct No Segregate Segregate as Nitroaromatic/Halogenated Waste Quench->Segregate Direct->Segregate Incinerate High-Temperature Incineration (Prevents Aquatic Tox) Segregate->Incinerate

Fig 2. Decision matrix and disposal pathway for 7-Methoxy-6-nitroquinazoline waste.

References

  • PubChem Compound Summary for CID 135547025, 7-methoxy-6-nitroquinazolin-4(3H)-one. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for CID 10490187, 4-Chloro-7-methoxy-6-nitroquinazoline. National Center for Biotechnology Information.[Link]

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